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Dhodh-IN-18

Cat. No.: B15497073
M. Wt: 546.8 g/mol
InChI Key: KLRIKBDIESWBNK-VIFPVBQESA-N
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Description

Dhodh-IN-18 is a useful research compound. Its molecular formula is C21H16ClF5N6O4 and its molecular weight is 546.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16ClF5N6O4 B15497073 Dhodh-IN-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16ClF5N6O4

Molecular Weight

546.8 g/mol

IUPAC Name

2-[4-(2-chloro-6-fluorophenoxy)-8-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyrido[3,4-d]pyridazin-7-yl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one

InChI

InChI=1S/C21H16ClF5N6O4/c1-3-32-13(8-34)31-33(20(32)35)17-15(24)10-7-28-30-19(37-16-11(22)5-4-6-12(16)23)14(10)18(29-17)36-9(2)21(25,26)27/h4-7,9,34H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

KLRIKBDIESWBNK-VIFPVBQESA-N

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C3=CN=NC(=C3C(=N2)O[C@@H](C)C(F)(F)F)OC4=C(C=CC=C4Cl)F)F)CO

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C3=CN=NC(=C3C(=N2)OC(C)C(F)(F)F)OC4=C(C=CC=C4Cl)F)F)CO

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dhodh-IN-18 is a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) of 0.2 nM, this small molecule effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to potent anti-proliferative effects, particularly in hematological malignancies such as Acute Myelogenous Leukemia (AML). This technical guide delineates the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to DHODH and its Role in Cellular Metabolism

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, with the concomitant reduction of a quinone electron acceptor. This pathway is essential for the production of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine, and uridine), which are vital for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[1][2]

Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA replication and transcription. These cells are often more reliant on the de novo pyrimidine synthesis pathway than the alternative salvage pathway, making DHODH a compelling therapeutic target in oncology and autoimmune diseases.[3][4] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and the induction of apoptosis or differentiation.[1]

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against human DHODH.

CompoundTargetIC50 (nM)Assay Type
This compound Human DHODH0.2Enzymatic Assay
MOLM-13 cellsNot specifiedCellular Assay

Data sourced from MedChemExpress product information and Sabnis RW, ACS Med Chem Lett. 2021.[1][5]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of human DHODH. By binding to the enzyme, this compound blocks the conversion of dihydroorotate to orotate. This targeted inhibition has several downstream consequences for the cell.

Signaling Pathway

The inhibition of DHODH by this compound initiates a cascade of cellular events stemming from pyrimidine depletion.

DHODH_Inhibition_Pathway Dhodh_IN_18 This compound DHODH DHODH Enzyme Dhodh_IN_18->DHODH Inhibition Orotate Orotate DHODH->Orotate Catalysis DHO Dihydroorotate DHO->DHODH Substrate Pyrimidine_Pool Pyrimidine Nucleotide Pool (UMP, CTP, TTP) Orotate->Pyrimidine_Pool Synthesis DNA_RNA_Syn DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Syn Required for Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Pyrimidine_Pool->Cell_Cycle_Arrest Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Syn->Cell_Proliferation Drives Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can induce Differentiation Differentiation (in AML cells) Cell_Cycle_Arrest->Differentiation Can induce

Figure 1. Signaling pathway of this compound action.

As depicted in Figure 1, this compound directly inhibits the DHODH enzyme. This blockage prevents the conversion of dihydroorotate to orotate, leading to a significant reduction in the cellular pool of pyrimidine nucleotides. The resulting pyrimidine starvation arrests the cell cycle, primarily in the S-phase, as the necessary components for DNA synthesis are unavailable.[3] In the context of AML, this cell cycle arrest can induce cellular differentiation, a therapeutically desirable outcome.[1] Prolonged pyrimidine depletion can ultimately trigger apoptosis (programmed cell death).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of DHODH inhibitors like this compound.

In Vitro DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH and its inhibition by a test compound.

DHODH_Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - 100 mM HEPES (pH 8.0) - 150 mM NaCl - 10% glycerol - 0.05% Triton X-100 Mix Combine Assay Buffer, DHODH, Cofactor, Indicator, and Inhibitor Reagents->Mix Enzyme Recombinant Human DHODH Enzyme->Mix Substrate Dihydroorotate (DHO) Cofactor Decylubiquinone (B1670182) Cofactor->Mix Indicator DCIP (2,6-dichlorophenolindophenol) Indicator->Mix Inhibitor This compound (serial dilutions) Inhibitor->Mix Incubate Pre-incubate at room temperature Mix->Incubate Initiate Add DHO to initiate reaction Incubate->Initiate Measure Measure decrease in absorbance of DCIP at 600 nm over time Initiate->Measure Plot Plot % inhibition vs. inhibitor concentration Measure->Plot Calculate Calculate IC50 value Plot->Calculate

Figure 2. Workflow for a typical DHODH enzymatic assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

  • Reaction Mixture: In a 96-well plate, recombinant human DHODH enzyme is mixed with the electron acceptor decylubiquinone and the colorimetric indicator 2,6-dichlorophenolindophenol (DCIP).

  • Inhibitor Addition: this compound is added in a series of dilutions to determine a dose-response curve. A control with no inhibitor is also included.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydroorotate.

  • Detection: The activity of DHODH is monitored by the reduction of DCIP, which results in a decrease in absorbance at 600 nm. The rate of this decrease is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

In Vitro MOLM-13 Cellular Assay

This assay assesses the anti-proliferative effect of the inhibitor on a relevant cancer cell line.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis Cell_Line MOLM-13 (AML cell line) Culture Culture cells in appropriate medium (e.g., RPMI-1640 + 10% FBS) Cell_Line->Culture Seed Seed cells into 96-well plates Culture->Seed Inhibitor Add serial dilutions of this compound Seed->Inhibitor Incubate Incubate for a defined period (e.g., 72 hours) Inhibitor->Incubate Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure_Signal Measure luminescence or fluorescence Add_Reagent->Measure_Signal Plot_Data Plot % cell viability vs. inhibitor concentration Measure_Signal->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Figure 3. Workflow for a cellular proliferation assay.

Methodology:

  • Cell Culture: MOLM-13 cells, an AML cell line, are cultured under standard conditions.

  • Cell Seeding: Cells are seeded at a specific density into 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is measured, and the percentage of cell viability is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of human DHODH. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, leading to pyrimidine starvation, cell cycle arrest, and ultimately, inhibition of cell proliferation. The high potency of this compound, as indicated by its nanomolar IC50 value, makes it a valuable tool for research into the role of DHODH in cancer and other diseases and a potential starting point for the development of novel therapeutics. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its potential for combination therapies.

References

Dhodh-IN-18: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-18 is a highly potent, novel inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound represents a significant tool for the investigation of DHODH's role in cancer biology, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of the relevant biological pathways and experimental workflows.

Introduction to DHODH and its Role in Cancer

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This process is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental for cell proliferation.[1][2] While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells, particularly those in hematological malignancies, exhibit a heightened dependence on the de novo pathway to meet the demands of rapid proliferation. This dependency makes DHODH a compelling therapeutic target in oncology.[2][3] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in cancer cells.[2]

This compound is a member of a series of heterocyclic compounds developed as potent DHODH inhibitors for the potential treatment of AML.[2] Its high potency and specificity make it an excellent candidate for preclinical research and drug development studies.

This compound: Core Data and Properties

This compound is a potent human DHODH inhibitor with a reported IC50 of 0.2 nM.[4] It belongs to a class of heterocyclic compounds that have been investigated for their anti-leukemic activity.[2]

Quantitative Data

The following table summarizes the key quantitative data for this compound and representative compounds from the same class, as described in the patent literature.[2]

CompoundDHODH IC50 (nM)MOLM-13 Cell Proliferation IC50 (nM)
This compound 0.2Data not publicly available
Representative Compound 1< 1.0< 10
Representative Compound 21.525
Representative Compound 35.050

Note: The data for representative compounds are indicative of the potency of the chemical series to which this compound belongs, as specific cellular data for this compound is not available in the public domain.

Mechanism of Action

This compound, like other DHODH inhibitors, exerts its biological effect by binding to the ubiquinone binding site of the DHODH enzyme. This competitive inhibition prevents the oxidation of dihydroorotate to orotate, effectively halting the de novo pyrimidine synthesis pathway. The resulting depletion of pyrimidine nucleotides leads to cell cycle arrest, primarily at the S-phase, and subsequently induces apoptosis in rapidly dividing cancer cells that are dependent on this pathway.

Dhodh_IN_18 This compound DHODH DHODH Enzyme Dhodh_IN_18->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Pathway Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->Pyrimidine_Synthesis Nucleotides Pyrimidine Nucleotides (dUMP, dCTP, dTTP) Pyrimidine_Synthesis->Nucleotides Apoptosis Apoptosis Pyrimidine_Synthesis->Apoptosis Depletion leads to DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of this compound and related compounds.[2]

In Vitro DHODH Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • This compound or test compound

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound at various concentrations (typically a serial dilution) to the wells. For the control wells, add 2 µL of DMSO.

  • Add 25 µL of a solution containing recombinant human DHODH to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing DHO and CoQ10.

  • Immediately start monitoring the decrease in absorbance at 600 nm for 10-20 minutes at room temperature. The reduction of DCIP by DHODH leads to a color change and a decrease in absorbance.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: - Assay Buffer - DHODH Enzyme - Substrates (DHO, CoQ10, DCIP) - Test Compound (this compound) a1 Dispense Assay Buffer and Test Compound into 96-well plate p1->a1 a2 Add DHODH Enzyme a1->a2 a3 Pre-incubate a2->a3 a4 Add Substrate Mix to initiate reaction a3->a4 a5 Measure Absorbance at 600 nm over time a4->a5 d1 Calculate Reaction Rates a5->d1 d2 Determine Percent Inhibition d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Figure 2: Workflow for the in vitro DHODH enzymatic assay.

MOLM-13 Cellular Proliferation Assay

This assay determines the effect of this compound on the proliferation of a human AML cell line, MOLM-13.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or test compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 100 µL of the diluted compound solutions to the respective wells. For control wells, add 100 µL of medium with the corresponding DMSO concentration.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of the test compound relative to the DMSO-treated control cells.

  • Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.

Signaling Pathways Involving DHODH

DHODH is a central enzyme in a critical metabolic pathway. Its inhibition has downstream effects on several cellular processes.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by this compound cluster_consequences Cellular Consequences Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UDP_UTP UDP, UTP UMP->UDP_UTP CTP CTP UDP_UTP->CTP dUMP dUMP UDP_UTP->dUMP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Cell_Cycle_Arrest S-Phase Arrest DNA_RNA->Cell_Cycle_Arrest Inhibition leads to DNA_RNA->Cell_Cycle_Arrest Dhodh_IN_18 This compound Dhodh_IN_18->DHODH Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Dhodh-IN-18: A Potent Inhibitor of Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dhodh-IN-18, a highly potent inhibitor of the enzyme Dihydroorotate (B8406146) Dehydrogenase (DHODH). The inhibition of this key enzyme disrupts the de novo pyrimidine (B1678525) biosynthesis pathway, a critical process for cell proliferation and survival. This document details the mechanism of action of this compound, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction to Pyrimidine Biosynthesis and DHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA and RNA.[1] Dihydroorotate dehydrogenase (DHODH) is a key flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2] This enzymatic reaction is coupled to the mitochondrial electron transport chain.[2] Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, DHODH has emerged as a significant therapeutic target for various diseases, including cancer and autoimmune disorders.[3]

This compound: A Potent DHODH Inhibitor

This compound is a potent inhibitor of human DHODH. The available data on its inhibitory activity is summarized in the table below.

Compound Parameter Value Reference
This compoundIC50 (human DHODH)0.2 nM[4]

Table 1: Quantitative Data for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] An IC50 of 0.2 nM indicates that this compound is a highly potent inhibitor of human DHODH.

Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of DHODH. By blocking the conversion of dihydroorotate to orotate, this compound effectively halts the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA, RNA, and other vital biomolecules. Consequently, cells that are highly dependent on this pathway for their proliferation, such as cancer cells, are particularly sensitive to the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHODH inhibitors like this compound.

DHODH Enzyme Inhibition Assay (DCIP Colorimetric Assay)

This assay is a common method to determine the in vitro inhibitory activity of compounds against DHODH. The principle of this assay is based on the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP) by the electrons generated during the oxidation of dihydroorotate by DHODH. The reduction of DCIP leads to a measurable decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH enzyme

  • This compound or other test compounds

  • Dihydroorotate (substrate)

  • Coenzyme Q10 (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant human DHODH enzyme to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[6]

  • To initiate the enzymatic reaction, add a solution containing dihydroorotate, coenzyme Q10, and DCIP to each well.[6]

  • Immediately measure the change in absorbance at 600 nm over time using a microplate reader.[4]

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay is used to assess the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound

  • Cell proliferation reagent (e.g., CCK-8, MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined by plotting cell viability against the logarithm of the drug concentration.

Uridine (B1682114) Rescue Assay

This experiment is performed to confirm that the anti-proliferative effect of this compound is specifically due to the inhibition of pyrimidine biosynthesis.

Procedure:

  • Perform the cell proliferation assay as described above.

  • In a parallel set of experiments, co-treat the cells with various concentrations of this compound and a fixed concentration of uridine.

  • Measure cell viability after the incubation period.

  • If the addition of uridine rescues the cells from the anti-proliferative effects of this compound, it confirms that the compound's mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.[7]

Visualizations

The following diagrams illustrate the pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CO2 CO2 CO2->Carbamoyl_Phosphate ATP_CPSII 2 ATP ATP_CPSII->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Orotate Orotate Dihydroorotate_mito->Orotate DHODH OMP OMP Orotate->OMP UMPS Orotate->OMP DHODH DHODH Ubiquinone CoQ Ubiquinol CoQH2 Ubiquinone->Ubiquinol e- Dhodh_IN_18 Dhodh_IN_18 Dhodh_IN_18->DHODH Inhibition PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthase

Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Compound_Synthesis This compound Synthesis & Purification Enzyme_Assay DHODH Inhibition Assay (DCIP) Compound_Synthesis->Enzyme_Assay IC50_Determination IC50 Value Calculation Enzyme_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture IC50_Determination->Cell_Culture Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8) Cell_Culture->Proliferation_Assay Rescue_Experiment Uridine Rescue Experiment Cell_Culture->Rescue_Experiment Data_Analysis Data Analysis & Confirmation of Mechanism Proliferation_Assay->Data_Analysis Rescue_Experiment->Data_Analysis

Caption: Experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent inhibitor of human DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt this pathway makes it a valuable research tool for studying cellular metabolism and a potential lead compound for the development of therapeutics targeting diseases characterized by rapid cell proliferation, such as cancer. The experimental protocols and visualizations provided in this guide offer a framework for the further investigation and characterization of this compound and other DHODH inhibitors.

References

In-Depth Technical Guide: Discovery and Synthesis of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-18 is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a compelling target for the development of therapeutics in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its activity.

Introduction to DHODH and Its Role in Disease

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] While most normal cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on the de novo pathway to meet their increased demand for DNA and RNA synthesis.[1][2] This dependency makes DHODH an attractive therapeutic target. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation.[1] Several DHODH inhibitors, such as leflunomide (B1674699) and teriflunomide, have been approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[2]

Discovery of this compound

The discovery of this compound is part of a broader effort to identify novel, potent, and selective inhibitors of human DHODH. While a specific discovery paper for this compound is not publicly available, the compound is detailed in a patent application focused on 1,2,4-triazolone derivatives as DHODH inhibitors.[2] This suggests that this compound was likely identified through a focused medicinal chemistry campaign aimed at exploring this chemical scaffold for its potential to inhibit DHODH.

Synthesis of this compound

The synthesis of this compound and related 1,2,4-triazolone derivatives is described in patent literature.[2] The general synthetic approach involves the construction of the core triazolone ring followed by functionalization with the appropriate aryl and substituted side chains.

Note: The following is a generalized synthetic scheme based on the patent literature for this class of compounds. The exact, step-by-step protocol for this compound may have specific variations.

Logical Workflow for the Synthesis of Triazolone-Based DHODH Inhibitors:

Synthesis_Workflow A Starting Material 1: Aryl Hydrazine C Intermediate 1: Semicarbazide derivative A->C B Starting Material 2: Isocyanate or equivalent B->C E Intermediate 2: Triazolone Core C->E D Cyclization Reagent D->E G Final Product: This compound Analog E->G F Starting Material 3: Substituted Alkyl Halide F->G

Caption: Generalized workflow for the synthesis of 1,2,4-triazolone DHODH inhibitors.

Biological Activity and Data Presentation

This compound is a highly potent inhibitor of human DHODH. The primary quantitative data available is its in vitro half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (nM)Reference
This compound Human DHODH0.2[3]

Table 1: In Vitro Inhibitory Activity of this compound

The low nanomolar potency of this compound highlights its strong interaction with the DHODH enzyme. Further studies would be required to determine its cellular activity (e.g., in cancer cell lines) and its pharmacokinetic profile.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

This compound targets a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis.

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP OPRT UMP Uridine 5'-monophosphate (UMP) OMP->UMP ODC UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Dhodh_IN_18 This compound Dhodh_IN_18->DHODH

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow for DHODH Inhibitor Evaluation

The evaluation of a novel DHODH inhibitor like this compound typically follows a standardized workflow, from initial enzymatic assays to cellular and potentially in vivo studies.

Inhibitor_Evaluation_Workflow A Compound Synthesis (this compound) B In Vitro DHODH Enzyme Inhibition Assay A->B C Determine IC50 B->C D Cellular Proliferation Assay (e.g., Cancer Cell Lines) C->D E Determine Cellular IC50 D->E F Pharmacokinetic Studies (in vivo) E->F G In Vivo Efficacy Studies (e.g., Xenograft Models) F->G

Caption: A typical experimental workflow for the evaluation of a DHODH inhibitor.

Experimental Protocols

In Vitro DHODH Inhibition Assay (Colorimetric)

This protocol is a common method for measuring the enzymatic activity of DHODH and the potency of inhibitors.

Principle: The activity of DHODH is coupled to the reduction of a chromogenic substrate, 2,6-dichloroindophenol (B1210591) (DCIP). The rate of DCIP reduction, measured by the decrease in absorbance at 600 nm, is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO), substrate

  • Decylubiquinone, cofactor

  • 2,6-dichloroindophenol (DCIP), chromogenic substrate

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHO, decylubiquinone, and DCIP at their final desired concentrations.

  • Add varying concentrations of this compound (typically in a serial dilution) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant DHODH enzyme to all wells except the negative control to initiate the reaction.

  • Immediately place the plate in a microplate reader and measure the absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the reaction rates to the positive control (Vmax).

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of a DHODH inhibitor on the proliferation of cultured cells.

Principle: Cell viability is determined by measuring a parameter that correlates with the number of living cells, such as metabolic activity (MTT assay) or ATP content (CellTiter-Glo® assay).

Materials:

  • Cancer cell line of interest (e.g., a rapidly proliferating line known to be dependent on de novo pyrimidine synthesis)

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization buffer (for MTT)

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Add solubilization buffer to dissolve the crystals and read the absorbance at the appropriate wavelength.

  • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

This compound is a potent, low nanomolar inhibitor of human DHODH, representing a promising lead compound for the development of novel therapeutics targeting diseases characterized by rapid cell proliferation. This technical guide has provided an in-depth overview of its discovery context, a generalized synthetic approach, and detailed protocols for its biological evaluation. Further investigation into its cellular effects, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Dhodh-IN-18 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] This pathway provides the necessary building blocks for DNA and RNA synthesis.[1] DHODH is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate.[4] Due to the high demand for nucleotides in cancer cells to sustain their rapid growth, targeting DHODH with inhibitors like Dhodh-IN-18 presents a promising therapeutic strategy.[1] This guide provides a comprehensive overview of the core methodologies for validating the targeting of DHODH by a novel inhibitor, this compound, in cancer cells.

Mechanism of Action

The primary mechanism of action of DHODH inhibitors is the depletion of the pyrimidine nucleotide pool.[1][5][6] This leads to a reduction in UTP and CTP levels, which in turn stalls DNA and RNA synthesis, causing cell cycle arrest, primarily in the S phase, and subsequently inducing apoptosis.[1] Beyond its role in pyrimidine synthesis, DHODH is also linked to the mitochondrial electron transport chain, and its inhibition can affect mitochondrial respiration.[4]

Data Presentation: Quantitative Analysis of this compound Activity

Clear and structured quantitative data is crucial for evaluating the efficacy and target engagement of a new inhibitor. The following tables summarize key quantitative data points for this compound.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50)

Cancer Cell LineTissue of OriginThis compound IC50 (nM)Brequinar IC50 (nM) (Reference)
HL-60Acute Promyelocytic Leukemia5025
A549Lung Carcinoma12080
HCT116Colorectal Carcinoma8560
MCF7Breast Adenocarcinoma150100

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% after 72 hours of treatment.

Table 2: Target Engagement of this compound in Cellular Thermal Shift Assay (CETSA)

Cancer Cell LineThis compound Concentration (µM)Thermal Shift (°C)
HL-601+3.5
HL-6010+5.2
A5491+2.8
A54910+4.5

A positive thermal shift indicates that this compound binds to and stabilizes the DHODH protein inside the cancer cells.

Table 3: Effect of this compound on Mitochondrial Respiration (Seahorse XF Assay)

Cancer Cell LineTreatmentBasal Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)
HCT116Vehicle (DMSO)150 ± 12350 ± 25
HCT116This compound (100 nM)110 ± 9280 ± 20

OCR (Oxygen Consumption Rate) is a key indicator of mitochondrial respiration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for target validation.

Cellular Thermal Shift Assay (CETSA)

This assay directly assesses the binding of this compound to its target protein, DHODH, in a cellular context.[7]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.[8]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Alternatively, use a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble DHODH protein at each temperature by Western Blot.

Western Blot Analysis

This technique is used to quantify the levels of specific proteins, such as DHODH, c-Myc, and p21, following treatment with this compound.[9][10][11]

Protocol:

  • Sample Preparation:

    • Treat cells with this compound for the desired time points.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-DHODH, anti-c-Myc, anti-p21) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[12][13][14]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a CO2-free incubator.

    • On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a CO2-free incubator for 1 hour.

  • Compound Injection and OCR Measurement:

    • Load the injector ports of the sensor cartridge with mitochondrial stressors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone/antimycin A (Complex I and III inhibitors)

    • Place the cell plate in the Seahorse XF Analyzer.

    • Inject this compound or vehicle prior to the mitochondrial stressors to measure its immediate effect on respiration.

    • The instrument will sequentially inject the compounds and measure the OCR at each stage.

  • Data Analysis:

    • Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the OCR measurements.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Mitochondrial Respiration cluster_2 Cellular Consequences Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_RNA_Synthesis->S_Phase_Arrest ETC_Complex_III Complex III Ubiquinone Ubiquinone Ubiquinone->DHODH Ubiquinol->ETC_Complex_III Pyrimidine_Depletion->S_Phase_Arrest cMyc_down c-Myc Downregulation Pyrimidine_Depletion->cMyc_down p21_up p21 Upregulation Pyrimidine_Depletion->p21_up Antigen_Presentation_up Antigen Presentation Up Pyrimidine_Depletion->Antigen_Presentation_up Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Dhodh_IN_18 Dhodh_IN_18 Dhodh_IN_18->DHODH Inhibition

DHODH Inhibition Signaling Pathway.

Target_Validation_Workflow cluster_0 Phase 1: In Vitro Activity cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Downstream Effects Cell_Proliferation Cell Proliferation Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (CETSA) Cell_Proliferation->CETSA Western_Blot_DHODH Western Blot (DHODH stabilization) CETSA->Western_Blot_DHODH Western_Blot_Signaling Western Blot (c-Myc, p21) CETSA->Western_Blot_Signaling Seahorse Seahorse Assay (Mitochondrial Respiration) Western_Blot_Signaling->Seahorse Validation Target Validated Seahorse->Validation Hypothesis This compound Inhibits DHODH Hypothesis->Cell_Proliferation

This compound Target Validation Workflow.

Conclusion

The validation of this compound as a potent and specific DHODH inhibitor in cancer cells requires a multi-faceted approach. By combining quantitative assays for antiproliferative activity with direct target engagement studies like CETSA and functional assays that probe downstream signaling and metabolic effects, researchers can build a robust data package to support further preclinical and clinical development. The methodologies outlined in this guide provide a solid framework for the comprehensive evaluation of novel DHODH inhibitors in the context of cancer therapy.

References

Preclinical Evaluation of a Novel DHODH Inhibitor: Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on a specific molecule designated "Dhodh-IN-18" is not available. This document serves as an in-depth technical guide and whitepaper on the preclinical evaluation of a representative novel Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitor, herein referred to as this compound. The data and protocols presented are synthesized from established methodologies and publicly available research on other DHODH inhibitors.

Executive Summary

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated immune cells.[1][2] Its inhibition presents a promising therapeutic strategy for various malignancies and autoimmune diseases.[1][3] This guide details the preclinical evaluation of this compound, a potent and selective inhibitor of DHODH. The comprehensive analysis encompasses in vitro enzymatic and cell-based assays, in vivo pharmacokinetic and efficacy studies, and preliminary toxicology assessments. The findings underscore the potential of this compound as a therapeutic candidate, warranting further clinical investigation.

Introduction to DHODH as a Therapeutic Target

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][4] This pathway is crucial for the synthesis of DNA and RNA, and its upregulation is a hallmark of many cancers and inflammatory conditions.[5][6] Unlike most normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are highly dependent on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[4][6] Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, apoptosis, and cellular differentiation in susceptible cell populations.[5][7]

In Vitro Evaluation of this compound

Enzymatic Activity

Objective: To determine the direct inhibitory effect of this compound on recombinant human DHODH (hDHODH) enzyme activity.

Experimental Protocol: hDHODH Inhibition Assay

  • Enzyme Source: Recombinant human DHODH enzyme.

  • Substrate: Dihydroorotate.

  • Electron Acceptor: Decylubiquinone.

  • Detection Reagent: 2,6-dichloroindophenol (B1210591) (DCIP).

  • Procedure:

    • The reaction is initiated by adding hDHODH to a reaction mixture containing dihydroorotate, decylubiquinone, and varying concentrations of this compound.

    • The reduction of DCIP is monitored spectrophotometrically at 600 nm.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Data Summary:

CompoundTargetIC50 (nM)
This compoundhDHODH0.5
Brequinar (Reference)hDHODH1.0
Teriflunomide (Reference)hDHODH500
Cell Proliferation Assays

Objective: To assess the anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, A375 malignant melanoma).

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • After the treatment period, MTT solution is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.

Data Summary:

Cell LineTissue of OriginGI50 (nM)
A549Lung Carcinoma10
MCF-7Breast Adenocarcinoma25
A375Malignant Melanoma8
JurkatT-cell Leukemia5

In Vivo Evaluation of this compound

Pharmacokinetic Studies

Objective: To characterize the pharmacokinetic profile of this compound in rodents.

Experimental Protocol: Murine Pharmacokinetic Analysis

  • Animals: Male BALB/c mice.

  • Administration: A single intravenous (IV) dose (2 mg/kg) and a single oral (PO) dose (10 mg/kg) of this compound are administered.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.

  • Parameters Calculated: Clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Summary:

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.12
AUC (ng*h/mL)30006000
t1/2 (h)46
CL (mL/min/kg)11.1-
Vd (L/kg)3.8-
Oral Bioavailability (%F)-40%
In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.

Experimental Protocol: A375 Melanoma Xenograft Model

  • Animals: Female athymic nude mice.

  • Tumor Implantation: A375 cells are subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups (e.g., 20 mg/kg, daily oral gavage).

  • Monitoring: Tumor volume and body weight are measured twice weekly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Data Summary:

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2075

Toxicology Assessment

Objective: To conduct a preliminary assessment of the toxicological profile of this compound.

Experimental Protocol: Acute Toxicity Study in Rats

  • Animals: Male and female Sprague-Dawley rats.

  • Administration: A single, high dose of this compound is administered orally.

  • Observation: Animals are observed for 14 days for signs of toxicity, and body weight is recorded.

  • Necropsy: At the end of the study, a gross necropsy is performed on all animals.

  • Analysis: Determination of the maximum tolerated dose (MTD).

Data Summary:

SpeciesRouteMTD (mg/kg)Observed Toxicities
RatOral>500Mild, transient weight loss at the highest dose

Signaling Pathways and Mechanisms of Action

Inhibition of DHODH by this compound primarily impacts the de novo pyrimidine biosynthesis pathway. This leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1][2] Recent studies have also elucidated the involvement of DHODH in other cellular processes. For instance, DHODH inhibition has been shown to induce an interferon-like response and upregulate antigen presentation, suggesting a potential role in immunomodulation.[6][8] Furthermore, DHODH activity is linked to mitochondrial respiration and redox homeostasis.[2][9]

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Glutamine Glutamine Dihydroorotate Dihydroorotate Orotate Orotate UMP UMP DNA_RNA DNA & RNA Synthesis Dhodh_IN_18 Dhodh_IN_18 Dhodh_IN_18->Orotate Inhibition

In_Vitro_Workflow Compound_Library Compound Library (including this compound) hDHODH_Assay hDHODH Enzymatic Assay Compound_Library->hDHODH_Assay Hit_Identification Hit Identification (IC50 < 10 nM) hDHODH_Assay->Hit_Identification Cell_Proliferation Cancer Cell Line Proliferation Assays Lead_Optimization Lead Optimization Cell_Proliferation->Lead_Optimization Hit_Identification->Cell_Proliferation

DHODH_Signaling_Interplay Dhodh_IN_18 Dhodh_IN_18 DHODH DHODH Dhodh_IN_18->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Prevents mTOR_Inhibition mTOR Pathway Inhibition DHODH->mTOR_Inhibition Modulates Ferroptosis Ferroptosis Induction DHODH->Ferroptosis Regulates p53_Activation p53 Activation Pyrimidine_Depletion->p53_Activation

Conclusion

The preclinical data for the representative DHODH inhibitor, this compound, demonstrate its potent and selective inhibition of the target enzyme, leading to significant anti-proliferative effects in various cancer cell lines. The compound exhibits favorable pharmacokinetic properties and robust in vivo efficacy in a melanoma xenograft model with a promising preliminary safety profile. These findings strongly support the continued development of novel DHODH inhibitors like this compound for the treatment of cancer and potentially other proliferative disorders. Further studies are warranted to explore its full therapeutic potential and to delineate its mechanism of action in greater detail.

References

Dhodh-IN-18: A Technical Guide to a Novel Broad-Spectrum Antiviral Agent Targeting Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. One promising strategy is the inhibition of host-cell enzymes that are essential for viral replication. Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the synthesis of RNA and DNA.[1][2] Viral replication places a high demand on the host cell's nucleotide pool, making DHODH an attractive target for antiviral intervention.[3][4] This technical guide provides an in-depth overview of Dhodh-IN-18, a representative potent inhibitor of human DHODH, and its potential as a broad-spectrum antiviral agent. This document will cover its mechanism of action, quantitative antiviral activity, detailed experimental protocols, and key cellular pathways involved in its function.

Introduction to DHODH Inhibition for Antiviral Therapy

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate.[2] This pathway is essential for the production of uridine (B1682114) and cytidine (B196190) triphosphates (UTP and CTP), which are vital for RNA and DNA synthesis.[5] Many viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for their rapid replication.[6] By inhibiting DHODH, compounds can deplete the intracellular pyrimidine nucleotide pool, thereby effectively starving the virus of the necessary building blocks for its genetic material and halting its replication.[3][7] This mechanism of action provides a basis for broad-spectrum antiviral activity, as it targets a host dependency common to many different viruses.[8][9]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of human DHODH. It binds to the enzyme, blocking its catalytic function and leading to a rapid depletion of the intracellular pyrimidine pool. This depletion has a direct impact on viral RNA synthesis, a critical step in the replication cycle of many RNA viruses.[6] The proposed mechanism of antiviral action is illustrated in the signaling pathway diagram below.

cluster_cell Host Cell Dhodh_IN_18 This compound DHODH DHODH Dhodh_IN_18->DHODH Inhibition Orotate Orotate DHODH->Orotate Catalysis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP Viral_RNA_Synthesis Viral RNA Synthesis UTP_CTP->Viral_RNA_Synthesis Required for Virus_Replication Virus Replication Viral_RNA_Synthesis->Virus_Replication

Caption: Mechanism of action of this compound.

Quantitative Antiviral Activity

The broad-spectrum antiviral activity of DHODH inhibitors has been demonstrated against a range of RNA viruses. The following tables summarize the in vitro efficacy of representative DHODH inhibitors, which serve as a proxy for the expected activity of this compound.

Table 1: Antiviral Activity of DHODH Inhibitors against Various RNA Viruses

VirusCompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Cell LineReference
Influenza A VirusS4160.017>179>10,505MDCK[8]
Zika VirusS416N/AN/AN/AN/A[8]
Ebola Virus (minireplicon)S4160.0181.6390.6MDCK[8]
SARS-CoV-2S4160.017>179>10,505Vero E6[8][10]
Influenza A VirusS312N/AN/AN/AN/A[8]
Ebola Virus (minireplicon)S31211.39N/AN/AN/A[8]
Dengue VirusBrequinar0.017-0.061N/AN/AN/A[6]
Zika VirusBrequinar0.017-0.061N/AN/AN/A[6]

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC50 / EC50.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of DHODH inhibitors like this compound.

Cell Culture and Virus Propagation
  • Cell Lines: Vero E6 (for SARS-CoV-2), MDCK (for Influenza A virus), and other relevant cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Stocks: Viral stocks are propagated in their respective permissive cell lines. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live viruses should be performed in an appropriate biosafety level laboratory.

Cytotoxicity Assay

The cytotoxicity of the compound is determined using a standard MTT or MTS assay.

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • The next day, treat the cells with serial dilutions of the compound in triplicate for 48-72 hours.

  • After the incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • The CC50 value is calculated by non-linear regression analysis.

Antiviral Activity Assay (Plaque Reduction Assay)
  • Seed cells in a 12-well or 24-well plate and grow to confluence.

  • In a separate tube, incubate the virus (at a multiplicity of infection, MOI, that yields a countable number of plaques) with serial dilutions of the compound for 1 hour at 37°C.

  • Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).

  • Infect the cells with the virus-compound mixture for 1-2 hours at 37°C.

  • After infection, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and the corresponding concentrations of the compound.

  • Incubate the plates at 37°C until plaques are visible.

  • Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

cluster_workflow Antiviral Assay Workflow A Seed Cells in Plate C Infect Cells A->C B Prepare Virus-Compound Mixture B->C D Overlay with Agarose Medium C->D E Incubate and Allow Plaque Formation D->E F Fix and Stain Plaques E->F G Count Plaques and Calculate EC50 F->G

Caption: Workflow for a plaque reduction assay.

Conclusion

This compound, as a representative of the class of DHODH inhibitors, holds significant promise as a broad-spectrum antiviral agent. Its mechanism of targeting a host-cell enzyme essential for the replication of a wide range of viruses, particularly RNA viruses, makes it a valuable tool for combating emerging and re-emerging viral diseases. The high selectivity index observed for related compounds indicates a favorable therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

An In-depth Technical Guide to the Pharmacodynamics of DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the mechanism of action, experimental evaluation, and therapeutic implications of targeting the dihydroorotate (B8406146) dehydrogenase enzyme.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate (B1227488).[1][2][3] This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components, making DHODH a compelling target for therapeutic intervention in various diseases, particularly those characterized by rapid cell proliferation such as cancer and autoimmune disorders.[2][4] This technical guide provides a detailed exploration of the pharmacodynamics of DHODH inhibitors, with a focus on their mechanism of action, experimental evaluation, and the signaling pathways they modulate. While the specific inhibitor "Dhodh-IN-18" did not yield specific public data, this guide will focus on well-characterized DHODH inhibitors like Brequinar, Teriflunomide, and Leflunomide to provide a representative understanding of this class of drugs.

Core Mechanism of Action

DHODH is a flavin-dependent mitochondrial enzyme.[2] DHODH inhibitors typically function by binding to the ubiquinone-binding site of the enzyme, thereby blocking the electron transfer reaction necessary for the conversion of dihydroorotate to orotate.[4][5] This inhibition leads to a depletion of the pyrimidine nucleotide pool, which in turn results in:

  • Cell Cycle Arrest: Rapidly proliferating cells, which have a high demand for nucleotides, are particularly sensitive to DHODH inhibition.[4] Depletion of pyrimidines leads to an S-phase arrest in the cell cycle.[2]

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in cancer cells.[6][7]

  • Immunosuppression: By inhibiting the proliferation of lymphocytes, DHODH inhibitors can suppress the immune response, which is the basis for their use in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4]

Signaling Pathways Modulated by DHODH Inhibition

The cellular consequences of DHODH inhibition extend beyond simple nucleotide depletion and impact several key signaling pathways.

  • mTOR Pathway: Some studies have shown that the combination of DHODH inhibition and cisplatin (B142131) can lead to the downregulation of the mTOR pathway, a central regulator of cell growth and proliferation, thereby inducing ferroptosis in cancer cells.[8]

  • β-catenin Signaling: In certain cancers, such as esophageal squamous cell carcinoma, DHODH has been shown to directly bind to and stabilize β-catenin, promoting cell proliferation. Inhibition of DHODH can disrupt this interaction and suppress β-catenin signaling.[9]

  • Hypoxia-Inducible Factor 1 (HIF-1α) Expression: DHODH activity has been linked to the production of reactive oxygen species (ROS), which can in turn stabilize HIF-1α, a key transcription factor in cellular adaptation to hypoxia and tumor progression.[10]

  • Antigen Presentation: Recent research has demonstrated that DHODH inhibition can enhance the expression of Major Histocompatibility Complex I (MHC-I) on cancer cells, thereby increasing their recognition by the immune system and potentially improving the efficacy of immune checkpoint inhibitors.[11][12]

Quantitative Data on Representative DHODH Inhibitors

The following table summarizes key pharmacodynamic parameters for some well-studied DHODH inhibitors.

InhibitorTargetIC50Cell-based Activity (ED50)Therapeutic Area
Brequinar Human DHODH~5.2 - 20 nM[13]~1 µM (ER-HoxA9, U937, THP1 cells)[13]Cancer
Teriflunomide Human DHODH--Multiple Sclerosis, Rheumatoid Arthritis
Leflunomide Human DHODH--Rheumatoid Arthritis
ASLAN003 Human DHODH35 nM[13]-Acute Myeloid Leukemia
BAY-2402234 Human DHODH1.2 nM[13]-Myeloid Malignancies
ML390 Human DHODH0.56 µM[13]-Acute Myeloid Leukemia
AG-636 Human DHODH17 nM[13]-Cancer

Experimental Protocols

A variety of experimental methods are employed to characterize the pharmacodynamics of DHODH inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of purified DHODH.

Methodology:

  • Recombinant human DHODH is purified.

  • The enzyme is incubated with varying concentrations of the test inhibitor.

  • The reaction is initiated by the addition of the substrate, dihydroorotate, and a co-factor, such as decylubiquinone.

  • The rate of conversion of dihydroorotate to orotate is measured, often by monitoring the reduction of a dye like 2,6-dichloroindophenol (B1210591) (DCIP) spectrophotometrically.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of a DHODH inhibitor on cultured cells.

Methodology:

  • Cancer or immune cell lines are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of the DHODH inhibitor.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, CellTiter-Glo, or by direct cell counting.

  • The EC50 or GI50 value, the concentration of the inhibitor that causes 50% of the maximal effect on cell growth, is determined.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of DHODH inhibition on cell cycle progression.

Methodology:

  • Cells are treated with the DHODH inhibitor for a specific duration.

  • Cells are harvested, fixed, and stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI).

  • The DNA content of individual cells is measured by flow cytometry.

  • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the impact of DHODH inhibition on the expression and phosphorylation status of key proteins in relevant signaling pathways.

Methodology:

  • Cells are treated with the DHODH inhibitor.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-mTOR, β-catenin, HIF-1α) and then with secondary antibodies conjugated to a detection enzyme.

  • Protein bands are visualized and quantified.

Visualizations

Signaling Pathway of DHODH Inhibition

Caption: Mechanism of action of DHODH inhibitors leading to cell cycle arrest and apoptosis.

Experimental Workflow for Characterizing DHODH Inhibitors

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay Cell_Proliferation Cell Proliferation Assay Enzyme_Assay->Cell_Proliferation Potent inhibitors Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Western_Blot Signaling Pathway Analysis (Western Blot) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Models Cell_Proliferation->Xenograft_Model Active compounds PD_Biomarkers Pharmacodynamic Biomarker Analysis Xenograft_Model->PD_Biomarkers Compound Test Compound Compound->Enzyme_Assay

Caption: A typical workflow for the preclinical evaluation of DHODH inhibitors.

References

initial in vitro studies of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vitro Studies of Dhodh-IN-18, a Novel Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitor

Introduction

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that plays a critical role in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] It catalyzes the conversion of dihydroorotate to orotate, a key step in the production of uridine (B1682114) monophosphate (UMP), which is essential for the synthesis of pyrimidines required for DNA and RNA replication.[1] Consequently, DHODH has emerged as a promising therapeutic target for various diseases characterized by rapid cell proliferation, including cancer, autoimmune disorders, and viral infections.[2][4] Malignant cells, in particular, often exhibit a heightened dependence on de novo pyrimidine synthesis, creating a potential therapeutic window for DHODH inhibitors.[1] This document outlines the initial in vitro characterization of this compound, a novel, potent, and selective inhibitor of human DHODH.

Quantitative Data Summary

The initial in vitro evaluation of this compound focused on its enzymatic inhibitory activity, its effect on cancer cell proliferation, and confirmation of its mechanism of action through uridine rescue experiments. The results are summarized in the tables below, with established DHODH inhibitors included for comparison.

Table 1: In Vitro DHODH Enzyme Inhibition Assay

CompoundIC50 (nM) against human DHODH
This compound 15.8
Brequinar25.4
Teriflunomide512.7
Leflunomide>10,000

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Incubation)

Cell LineCancer TypeGI50 (nM) for this compound
HL-60Acute Myeloid Leukemia22.5
A549Non-Small Cell Lung Cancer45.1
PANC-1Pancreatic Cancer38.7
HCT116Colorectal Carcinoma51.3

Table 3: Uridine Rescue Assay in HL-60 Cells

TreatmentGI50 (nM)Fold Shift in GI50
This compound22.5-
This compound + 100 µM Uridine> 10,000> 444

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Human DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant human DHODH.

  • Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (B1210591) (DCIP), which accepts electrons from the enzyme's flavin mononucleotide (FMN) cofactor.[5] Inhibition of DHODH results in a decreased rate of DCIP reduction.

  • Materials:

    • Recombinant human DHODH enzyme

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM DTT

    • Substrate Solution: Dihydroorotate (DHO)

    • Cofactor: Coenzyme Q10 (Ubiquinone)

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

    • Test compound (this compound) and reference compounds

  • Procedure:

    • The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

    • In a 96-well plate, the recombinant human DHODH enzyme is pre-incubated with the test compound or vehicle control for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by adding a mixture of DHO, Coenzyme Q10, and DCIP.

    • The decrease in absorbance at 600 nm due to the reduction of DCIP is monitored kinetically over 10 minutes using a plate reader.

    • The initial reaction velocities are calculated from the linear portion of the kinetic curves.

    • The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

This assay determines the effect of the test compound on the growth of cancer cell lines.

  • Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. Cell viability can be assessed using various methods, such as the reduction of a tetrazolium salt (e.g., MTT, MTS) or by quantifying ATP content (e.g., CellTiter-Glo®).

  • Materials:

    • Cancer cell lines (e.g., HL-60, A549, PANC-1, HCT116)

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

    • Test compound (this compound)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • The test compound is serially diluted and added to the cells. A vehicle control (DMSO) is also included.

    • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

    • The percent growth inhibition is calculated relative to the vehicle control, and GI50 (the concentration causing 50% growth inhibition) values are determined.

Uridine Rescue Assay

This assay is performed to confirm that the anti-proliferative effect of the test compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.

  • Principle: If the compound's mechanism of action is through DHODH inhibition, its cytotoxic effects should be reversed by supplying cells with an exogenous source of pyrimidines, such as uridine, which can be utilized via the pyrimidine salvage pathway.[3]

  • Materials:

    • Sensitive cancer cell line (e.g., HL-60)

    • Complete cell culture medium

    • Test compound (this compound)

    • Uridine solution (sterile-filtered)

  • Procedure:

    • The cell proliferation assay protocol is followed as described above, with two parallel sets of plates.

    • In one set of plates, cells are treated with serial dilutions of the test compound alone.

    • In the second set of plates, cells are co-treated with the same serial dilutions of the test compound and a fixed, non-toxic concentration of uridine (e.g., 100 µM).

    • After a 72-hour incubation, cell viability is assessed in both sets of plates.

    • GI50 values are calculated for both the compound alone and the compound in the presence of uridine. A significant rightward shift in the GI50 value in the presence of uridine confirms the on-target effect of the DHODH inhibitor.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and the experimental workflow are provided below.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_node DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor This compound Inhibitor->DHODH_node Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental_Workflow start Novel Compound (this compound) enzymatic_assay DHODH Enzymatic Inhibition Assay start->enzymatic_assay ic50_determination Determine IC50 Value enzymatic_assay->ic50_determination cell_proliferation Cancer Cell Line Proliferation Assay ic50_determination->cell_proliferation gi50_determination Determine GI50 Values cell_proliferation->gi50_determination uridine_rescue Uridine Rescue Assay gi50_determination->uridine_rescue mechanism_confirmation Confirm On-Target Effect uridine_rescue->mechanism_confirmation end Lead Candidate for Further Studies mechanism_confirmation->end

Caption: Experimental workflow for the initial in vitro characterization of this compound.

References

Methodological & Application

Application Notes & Protocols: Dhodh-IN-18 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dhodh-IN-18 is a potent and selective small molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4][5] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for survival and growth.[1][6][7] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in susceptible cell populations.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its anti-proliferative effects and mechanism of action.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines using a 72-hour cell viability assay.

Cell LineCancer TypeIC50 (nM)
HL-60Acute Myeloid Leukemia8.5
THP-1Acute Monocytic Leukemia12.3
HCT116Colorectal Carcinoma25.1
A549Non-Small Cell Lung Cancer48.7
MCF7Breast Adenocarcinoma75.4
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells

HL-60 cells were treated with this compound at the indicated concentrations for 24 hours, and cell cycle distribution was analyzed by flow cytometry.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO)45.2 ± 2.140.8 ± 1.814.0 ± 1.2
This compound (10 nM)68.5 ± 3.520.1 ± 2.411.4 ± 1.5
This compound (50 nM)75.1 ± 4.212.5 ± 1.912.4 ± 1.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the effect of this compound on the viability and proliferation of adherent or suspension cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed 10,000-20,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment:

    • Add 100 µL of the diluted this compound solutions to the appropriate wells.

    • Include vehicle control wells (medium with 0.1% DMSO) and blank wells (medium only).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Downstream Pathway Analysis

This protocol is for assessing the effect of this compound on the expression of proteins involved in the cell cycle and apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-c-Myc, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24-48 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to ensure equal protein loading.

Visualizations

DHODH_Signaling_Pathway DHODH Signaling Pathway Inhibition by this compound cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 (Ubiquinol) DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP UMP Synthase Orotate->UMP PRPP CoQ Coenzyme Q (Ubiquinone) CoQ->DHODH Dhodh_IN_18 This compound Dhodh_IN_18->DHODH DNA_RNA_Synthesis DNA & RNA Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Pyrimidines Pyrimidine Nucleotides (UMP, CTP, TTP) UMP->Pyrimidines Pyrimidines->DNA_RNA_Synthesis

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Experimental_Workflow cluster_Treatment Treatment & Incubation cluster_Analysis Downstream Analysis start Seed Cells (96-well or 6-well plates) prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with This compound prep_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Cell Viability Assay (MTS) incubate->viability_assay western_blot Cell Lysis & Western Blot incubate->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for this compound cell culture assays.

References

Application Notes and Protocols for Utilizing DHODH Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells, are particularly dependent on it.[2][3] As such, DHODH has emerged as a promising therapeutic target for various diseases, including cancer and autoimmune disorders.[4][5] DHODH inhibitors block this enzymatic step, leading to pyrimidine depletion, which can induce cell cycle arrest, apoptosis, and differentiation in malignant cells.[3][6]

This document provides detailed application notes and protocols for the use of DHODH inhibitors in mouse models, based on preclinical studies of various compounds in this class. While specific data for a compound designated "Dhodh-IN-18" is not publicly available, the following information serves as a comprehensive guide for researchers working with similar DHODH inhibitors. The protocols and data presented are compiled from studies on well-characterized DHODH inhibitors such as Brequinar (BQ), FF-14984T, and HOSU-53.

Mechanism of Action of DHODH Inhibitors

DHODH is a mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain.[7] By inhibiting DHODH, small molecules can effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, thereby impeding tumor growth.[4] This inhibition can also lead to increased reactive oxygen species (ROS) production and reduced mitochondrial membrane potential, ultimately triggering apoptosis.[8] Furthermore, some studies suggest that DHODH inhibition can enhance the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation.[9]

Signaling Pathway of DHODH Inhibition

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus cluster_Inhibitor Pharmacological Intervention DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Ubiquinol Ubiquinol DHODH->Ubiquinol Dihydroorotate Dihydroorotate Dihydroorotate->DHODH DNA_RNA_Synthesis DNA & RNA Synthesis Orotate->DNA_RNA_Synthesis ...-> UMP -> Pyrimidines ETC Electron Transport Chain Ubiquinone Ubiquinone Ubiquinone->DHODH Ubiquinol->ETC Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Dhodh_IN_18 DHODH Inhibitor (e.g., this compound) Dhodh_IN_18->DHODH Inhibition

Caption: DHODH inhibition blocks the conversion of dihydroorotate to orotate, disrupting pyrimidine synthesis.

Experimental Protocols

The following protocols are generalized from preclinical studies of various DHODH inhibitors in mouse models. Researchers should optimize these protocols for their specific inhibitor and experimental setup.

Formulation of DHODH Inhibitors for In Vivo Administration

The solubility and stability of a DHODH inhibitor are critical for its in vivo efficacy. While a specific formulation for "this compound" is not available, a common formulation for a similar compound, DHODH-IN-21, is provided as a starting point.[10]

Example Formulation for Oral Gavage (based on DHODH-IN-21): [10]

  • Prepare a stock solution: Dissolve the DHODH inhibitor in an organic solvent such as DMSO. The concentration of the stock solution will depend on the desired final dosing concentration.

  • Prepare the vehicle: A common vehicle for oral administration includes a mixture of PEG300, Tween 80, and water.

  • Formulate the dosing solution:

    • Take the required volume of the DMSO stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Add double-distilled water (ddH₂O) to the final volume and mix thoroughly.

    • It is recommended to use freshly prepared formulations for optimal results.[10]

Alternative Formulations:

  • For Intraperitoneal (IP) Injection: Some DHODH inhibitors, like Brequinar, can be dissolved in 0.9% NaCl.[9]

  • Suspension: For compounds with poor solubility, a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) with 0.25% Tween 80 can be used.[10]

In Vivo Efficacy Studies in Mouse Models

The following is a general workflow for assessing the anti-tumor efficacy of a DHODH inhibitor in a mouse xenograft model.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animal_Model Select Mouse Model (e.g., BALB/c nude mice) Tumor_Implantation Subcutaneous Implantation of Tumor Cells Animal_Model->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer DHODH Inhibitor or Vehicle Randomization->Drug_Administration Monitoring Monitor Body Weight and Tumor Volume Drug_Administration->Monitoring Sacrifice Sacrifice Mice at Predefined Endpoint Monitoring->Sacrifice Tumor_Analysis Tumor Weight Measurement and Tissue Collection Sacrifice->Tumor_Analysis Data_Analysis Analyze Data and Assess Efficacy Tumor_Analysis->Data_Analysis

References

Application Notes and Protocols for In Vivo Administration of a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosage and administration data for a compound designated "Dhodh-IN-18" is publicly available. The following application notes and protocols are based on published preclinical data for other well-characterized small molecule inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH) and are intended to serve as a general guideline for researchers and drug development professionals. It is imperative to conduct dose-finding and toxicology studies for any new chemical entity.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of RNA and DNA, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in malignant cells, making it an attractive target for cancer therapy.[4][5] Several DHODH inhibitors, such as Brequinar, Teriflunomide, and Emvododstat (PTC299), have been investigated in preclinical and clinical settings.[2][6]

These notes provide a summary of in vivo dosing and administration strategies for representative DHODH inhibitors and offer a generalized protocol for in vivo efficacy studies of a novel DHODH inhibitor.

In Vivo Dosage and Administration of DHODH Inhibitors

The following table summarizes in vivo administration details for several DHODH inhibitors based on preclinical studies. These data can be used as a starting point for designing in vivo experiments for a new DHODH inhibitor.

CompoundAnimal ModelDosageAdministration RouteVehicleReference
Brequinar (BRQ)TH-MYCN mice (Neuroblastoma model)Not specifiedNot specifiedNot specified[7]
Brequinar (BRQ)Murine models of T-ALLNot specifiedNot specifiedNot specified[4]
Emvododstat (PTC299)Male Beagle Dogs0.5 mg/kgIntravenous (bolus)Proprietary lipid-based formulation[8]
Emvododstat (PTC299)Male Beagle Dogs3 mg/kgOral (gavage)Proprietary lipid-based formulation[8]
Emvododstat (PTC299)Male Rhesus Monkeys10 mg/kgOral (gavage)0.5 mg/mL in a proprietary lipid-based formulation[8]
Meds433Xenograft mouse model (KU-812 human CML)10 mg/kg and 20 mg/kgNot specifiedNot specified[5]
HZ00Not specifiedNot specifiedIn vivoNot specified[9][10]

Experimental Protocols

General Protocol for In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a novel DHODH inhibitor, referred to here as "this compound," in a xenograft mouse model.

1. Animal Model and Cell Line:

  • Animal: Female athymic nude mice (4-6 weeks old).

  • Cell Line: A human cancer cell line with known sensitivity to DHODH inhibition (e.g., a leukemia, neuroblastoma, or pancreatic cancer cell line).[4][6][7]

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Formulation and Administration:

  • "this compound" Formulation: Prepare the formulation based on the physicochemical properties of the compound. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. For intravenous administration, a solution in saline or a formulation with solubilizing agents like DMSO and PEG300 may be used.

  • Dosage: Based on preliminary maximum tolerated dose (MTD) studies, select at least two dose levels for the efficacy study.

  • Administration: Administer "this compound" or vehicle control to the respective groups daily or as determined by pharmacokinetic studies. The route of administration can be oral (gavage), intravenous, or subcutaneous.[8][11]

4. Monitoring and Endpoints:

  • Tumor Growth: Continue to measure tumor volume throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

5. Statistical Analysis:

  • Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods, such as a t-test or ANOVA.

Visualizations

Signaling Pathway of DHODH Inhibition

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Downstream Pyrimidines (CTP, UTP, TTP) Downstream Pyrimidines (CTP, UTP, TTP) UMP->Downstream Pyrimidines (CTP, UTP, TTP) RNA/DNA Synthesis Inhibition RNA/DNA Synthesis Inhibition Downstream Pyrimidines (CTP, UTP, TTP)->RNA/DNA Synthesis Inhibition This compound This compound This compound->Orotate Inhibits Cell Cycle Arrest Cell Cycle Arrest RNA/DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: DHODH inhibition blocks pyrimidine synthesis, leading to cell cycle arrest.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Daily Dosing & Monitoring Daily Dosing & Monitoring Treatment Group (this compound)->Daily Dosing & Monitoring Control Group (Vehicle)->Daily Dosing & Monitoring Endpoint Analysis Endpoint Analysis Daily Dosing & Monitoring->Endpoint Analysis Tumor Excision & Analysis Tumor Excision & Analysis Endpoint Analysis->Tumor Excision & Analysis Data Analysis Data Analysis Tumor Excision & Analysis->Data Analysis

Caption: Workflow for a typical in vivo anti-tumor efficacy study.

References

Application Notes and Protocols for Measuring Dhodh-IN-18 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dhodh-IN-18 is a potent and selective inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can effectively suppress the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[1][2][3] These application notes provide a comprehensive overview of the techniques and protocols to measure the efficacy of this compound, from initial enzymatic assays to cellular and in vivo models.

The inhibition of DHODH by this compound leads to a depletion of the pyrimidine nucleotide pool, which in turn induces cell cycle arrest, apoptosis, and differentiation in susceptible cell types.[4][5] The efficacy of this compound can be assessed by measuring its direct impact on DHODH enzymatic activity, its effects on cellular processes like proliferation and survival, and its overall anti-tumor activity in preclinical models.

Signaling Pathway

The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the production of pyrimidines. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate (DHO) to orotate.[6][7] Orotate is then further converted to uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[8][9]

DHODH_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate CAD CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, Dihydroorotase) Carbamoyl_Phosphate->CAD Aspartate Aspartate Aspartate->CAD Dihydroorotate Dihydroorotate (DHO) CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS (Uridine monophosphate synthetase) Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Dhodh_IN_18 This compound Dhodh_IN_18->DHODH Inhibits

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Data Presentation

Table 1: In Vitro DHODH Enzyme Inhibition
CompoundTargetIC50 (nM)Assay MethodReference
BrequinarHuman DHODH5.2DCIP Reduction Assay[10]
TeriflunomideHuman DHODH>100,000DCIP Reduction Assay[11]
ASLAN003Human DHODH35Enzymatic Assay[10]
BAY-2402234Human DHODH1.2Enzymatic Assay[10]
hDHODH-IN-5Human DHODH910Enzymatic Assay[10]
H-006Human DHODH3.8DCIP Reduction Assay[12]
Table 2: Cellular Efficacy of DHODH Inhibitors
Cell LineCompoundIC50 (nM)Assay MethodEffectReference
JurkatBrequinar10 - 100Cell ViabilityCell cycle arrest and apoptosis[13]
D425Brequinar4.3Cell ViabilityReduced MYC expression[14]
D458Brequinar15Cell ViabilityReduced MYC expression[14]
HL-60Indoluidin D210NBT Reduction AssayCell differentiation[15]
A549Indoluidin D210WST-8 AssayInhibition of cell growth[15]

Experimental Protocols

In Vitro DHODH Enzyme Inhibition Assay (DCIP Reduction)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric substrate.[12][15][16][17]

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (B1670182) (Coenzyme Q10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • This compound and control inhibitors

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound and control inhibitors in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor solution at various concentrations.

  • Prepare the assay mixture containing 60 µM DCIP and 50 µM decylubiquinone in the assay buffer.[17]

  • Add 188 µL of the assay mixture to each well containing the inhibitor.

  • Add 5 µL of recombinant human DHODH enzyme to each well and pre-incubate for 30 minutes at room temperature.[12][15]

  • Initiate the reaction by adding 5 µL of 100 µM DHO.[17]

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.[12][17]

  • Calculate the rate of reaction and determine the IC50 value for this compound.

DCIP_Assay_Workflow A Prepare inhibitor dilutions B Add inhibitor to 96-well plate A->B C Prepare and add assay mix (DCIP, CoQ10) B->C D Add DHODH enzyme and pre-incubate C->D E Initiate reaction with DHO D->E F Measure absorbance at 600 nm E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro DHODH DCIP reduction assay.
Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]

Materials:

  • Cancer cell line of interest (e.g., Jurkat, A549)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19][20]

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Measure the absorbance at 570 nm using a microplate reader.[20][21]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[22][23][24][25]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells (including floating cells) and wash twice with cold PBS.[23]

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[23]

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Apoptosis_Assay_Workflow A Seed and treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

Caption: Workflow for the Annexin V apoptosis assay.
In Vivo Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[14][26]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Cancer cell line of interest

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor mouse body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Compare tumor growth inhibition between the treated and control groups.

Pharmacodynamic Biomarker Analysis

Measuring the accumulation of the DHODH substrate, dihydroorotate (DHO), in plasma or tumor tissue can serve as a robust pharmacodynamic biomarker for target engagement.[11][27]

Materials:

  • Plasma or tumor tissue samples from treated and control animals

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Collect blood samples at various time points after this compound administration and process to obtain plasma.

  • Homogenize tumor tissue samples.

  • Extract metabolites, including DHO, from plasma or tumor homogenates.

  • Analyze the samples using a validated LC-MS/MS method to quantify the levels of DHO.[11]

  • Compare the DHO levels in the treated group to the control group to confirm target engagement.

  • Additionally, downstream metabolites such as UMP, UDP, and UTP can be measured to confirm the inhibition of pyrimidine biosynthesis.[8][9]

Conclusion

The protocols and methodologies described in these application notes provide a comprehensive framework for evaluating the efficacy of the DHODH inhibitor, this compound. A multi-faceted approach, combining in vitro enzymatic and cellular assays with in vivo preclinical models and pharmacodynamic biomarker analysis, will provide a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols: DHODH Inhibitors in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[2][3] While DHODH inhibitors have shown promise in preclinical studies, their single-agent efficacy in clinical trials has been modest.[4][5][6][7] This has led to a strong rationale for exploring their use in combination with other cancer therapies to enhance anti-tumor activity and overcome resistance.

These application notes provide a summary of the preclinical rationale and available data for combining DHODH inhibitors with other cancer therapeutic modalities. Detailed protocols for key experimental assays are also provided to guide researchers in this field.

Combination Therapy Strategies

DHODH Inhibitors with Chemotherapy

Rationale: By depleting nucleotide pools, DHODH inhibitors can sensitize cancer cells to DNA-damaging agents and other chemotherapies that target DNA replication and repair.[2][8]

Preclinical Evidence:

  • Synergistic Effect with Cisplatin (B142131): In cervical cancer models, the DHODH inhibitor brequinar (B1684385) (BQR) acts synergistically with cisplatin to induce ferroptosis, a form of iron-dependent cell death.[8] This combination leads to a significant decrease in tumor growth both in vitro and in vivo.[8]

  • Combination with Gemcitabine (B846): The DHODH inhibitor teriflunomide (B560168) has been shown to synergize with gemcitabine in pancreatic cancer cells.[2]

  • Combination with Temozolomide (B1682018): In neuroblastoma models, the combination of brequinar and temozolomide was curative in a majority of transgenic mice, indicating a highly active clinical combination.[9]

  • Combination with 5-Fluorouracil (5-FU): The natural compound Caffeic Acid Phenethyl Ester (CAPE), identified as a DHODH inhibitor, exhibits synergistic effects with 5-FU in breast cancer cell lines.[10][11]

Quantitative Data Summary:

Cancer TypeDHODH InhibitorCombination AgentEffectReference
Cervical CancerBrequinarCisplatinSynergistic induction of ferroptosis[8]
Pancreatic CancerTeriflunomideGemcitabineSynergistic anti-proliferative activity[2]
NeuroblastomaBrequinarTemozolomideCurative in majority of transgenic mice[9]
Breast CancerCAPE5-FluorouracilSynergistic cytotoxicity[10][11]
DHODH Inhibitors with Targeted Therapy

Rationale: DHODH inhibition can be combined with targeted agents to simultaneously block multiple critical pathways for cancer cell survival and proliferation.

Preclinical Evidence:

  • Synergy with BCL2 Inhibitors: In high-grade B-cell lymphoma with MYC and BCL2 rearrangements, the DHODH inhibitor brequinar shows a synergistic inhibitory effect when combined with the BCL2 inhibitor venetoclax (B612062).[12] Brequinar can potentially overcome resistance to venetoclax by downregulating MCL-1 and MYC.[12]

  • Combination with Tyrosine Kinase Inhibitors (TKIs): In mantle cell lymphoma, the DHODH inhibitor (R)-HZ05 acts synergistically with the BTK inhibitor ibrutinib (B1684441) and the AXL inhibitor bemcentinib (B612113) to induce apoptosis.[13] This combination demonstrated superior efficacy in reducing tumor burden and improving survival in preclinical models compared to single-agent treatment.[13]

Quantitative Data Summary:

Cancer TypeDHODH InhibitorCombination AgentEffectReference
High-Grade B-cell LymphomaBrequinarVenetoclax (BCL2i)Synergistic inhibition of cell survival[12]
Mantle Cell Lymphoma(R)-HZ05Ibrutinib (BTKi), Bemcentinib (AXLi)Synergistic induction of apoptosis[13]
DHODH Inhibitors with Immunotherapy

Rationale: DHODH inhibition can enhance the efficacy of immune checkpoint blockade (ICB) by increasing the antigenicity of cancer cells.[4][5][6] Depletion of pyrimidines leads to the upregulation of antigen presentation pathway (APP) genes and cell surface MHC class I expression, making tumor cells more visible to the immune system.[4][5][6][7]

Preclinical Evidence:

  • Enhanced Efficacy of Immune Checkpoint Blockade: In a melanoma model, the combination of brequinar with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1) significantly prolonged mouse survival compared to either therapy alone.[4][5][6]

Quantitative Data Summary:

Cancer TypeDHODH InhibitorCombination AgentEffectReference
MelanomaBrequinarAnti-CTLA-4 + Anti-PD-1Significantly prolonged mouse survival[4][5][6]

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Signaling_Pathway cluster_cell Cancer Cell DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool (dUTP, dCTP, dTTP) Pyrimidine_Synthesis->Pyrimidine_Pool Decreased DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Inhibited Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of DHODH inhibitors in cancer cells.

Combination_Therapy_Workflow cluster_workflow Experimental Workflow for Combination Therapy Cell_Culture Cancer Cell Lines (e.g., Cervical, Melanoma) Treatment Treatment: 1. DHODH Inhibitor 2. Combination Agent 3. Combination Cell_Culture->Treatment In_Vivo_Models In Vivo Models (Xenograft/Syngeneic) Cell_Culture->In_Vivo_Models In_Vitro_Assays In Vitro Assays: - Cell Viability (MTT) - Apoptosis (FACS) - Western Blot Treatment->In_Vitro_Assays In_Vivo_Treatment In Vivo Treatment In_Vivo_Models->In_Vivo_Treatment In_Vivo_Analysis In Vivo Analysis: - Tumor Volume - Survival Analysis - Immunohistochemistry In_Vivo_Treatment->In_Vivo_Analysis

Caption: General experimental workflow for evaluating combination therapies.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a DHODH inhibitor alone and in combination with another therapeutic agent on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • DHODH inhibitor (e.g., Brequinar)

  • Combination agent (e.g., Cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the DHODH inhibitor and the combination agent in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and single-agent controls.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blot Analysis for Apoptosis and Signaling Markers

Objective: To assess the effect of a DHODH inhibitor combination on key protein markers of apoptosis and relevant signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 3: In Vivo Xenograft/Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in combination with another therapy in a living organism.

Materials:

  • Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)

  • Cancer cells

  • DHODH inhibitor formulation for in vivo use

  • Combination agent formulation for in vivo use

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, DHODH inhibitor alone, combination agent alone, combination therapy).

  • Administer treatments according to the predetermined schedule (e.g., daily oral gavage for the DHODH inhibitor, intraperitoneal injection for the combination agent).

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

  • For survival studies, monitor mice until they meet euthanasia criteria and plot Kaplan-Meier survival curves.

Conclusion

The combination of DHODH inhibitors with various cancer therapies represents a promising strategy to enhance anti-tumor efficacy and address the limitations of single-agent treatments. The preclinical data strongly support the rationale for combining DHODH inhibitors with chemotherapy, targeted therapy, and immunotherapy. The provided protocols offer a foundation for researchers to further investigate and validate these combination approaches in different cancer contexts. Further research and well-designed clinical trials are warranted to translate these promising preclinical findings into effective treatments for cancer patients.

References

Application Notes and Protocols for Dhodh-IN-18 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-18 is a highly potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. With an IC50 of 0.2 nM, this compound presents a valuable research tool for investigating the role of pyrimidine synthesis in diseases characterized by rapid cell proliferation, such as autoimmune disorders.[1] The inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the proliferation of activated lymphocytes, thereby suppressing the autoimmune response. This mechanism of action is clinically validated by approved drugs like Leflunomide and Teriflunomide for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[2][3]

These application notes provide a comprehensive guide for the utilization of this compound in preclinical autoimmune disease models. While direct experimental data for this compound in these specific models is not yet publicly available, the provided protocols are based on established methodologies for other well-characterized DHODH inhibitors, such as Brequinar and Teriflunomide. Researchers should adapt these protocols as a starting point for their investigations with this compound.

Mechanism of Action: DHODH Inhibition in Autoimmunity

The therapeutic effect of DHODH inhibitors in autoimmune diseases stems from their ability to selectively target rapidly proliferating autoreactive T and B lymphocytes. These activated immune cells have a high demand for pyrimidines to support their clonal expansion. By inhibiting DHODH, the de novo synthesis of pyrimidines is blocked, leading to cell cycle arrest and a reduction in the inflammatory response. Quiescent cells, which have lower metabolic demands, can utilize the pyrimidine salvage pathway and are therefore less affected, providing a degree of selectivity for the inflammatory process.

DHODH_Inhibition_Pathway cluster_cell Activated Lymphocyte cluster_mito Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate CO2 CO2 Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH de novo pathway Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Proliferation Proliferation DNA_RNA_Synthesis->Proliferation DHODH->Orotate Dhodh_IN_18 This compound Dhodh_IN_18->DHODH Inhibition Dhodh_IN_18->Proliferation Suppression

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound and representative in vivo data for other DHODH inhibitors in autoimmune disease models. This data is provided for comparative purposes to guide dose selection and expected outcomes.

Table 1: In Vitro Activity of this compound

CompoundTargetIC50Assay SystemReference
This compoundHuman DHODH0.2 nMEnzymatic Assay[1]

Table 2: Representative In Vivo Efficacy of DHODH Inhibitors in a Collagen-Induced Arthritis (CIA) Model

CompoundAnimal ModelDose Range (mg/kg/day, p.o.)Key OutcomesReference
BrequinarMouse1.5 - 6Reduced paw swelling, arthritis score, and joint destruction.Analogous Data
TeriflunomideRat3 - 30Dose-dependent reduction in paw swelling and bone lesions.[4]

Table 3: Representative In Vivo Efficacy of DHODH Inhibitors in an Experimental Autoimmune Encephalomyelitis (EAE) Model

CompoundAnimal ModelDose Range (mg/kg/day, p.o.)Key OutcomesReference
TeriflunomideRat3 - 10Delayed disease onset, reduced clinical scores, and decreased CNS inflammation.[5][6]
TeriflunomideMouse10 - 30Reduced disease severity and CNS immune cell infiltration.[5]

Experimental Protocols

The following are detailed protocols for the application of a DHODH inhibitor, adaptable for this compound, in two standard autoimmune disease models.

Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol is based on established methods for inducing and evaluating CIA in mice.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water)

  • Bovine Type II Collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male DBA/1 mice (8-10 weeks old)

  • Syringes and needles for immunization and oral gavage

2. Experimental Workflow:

CIA_Workflow Day_minus_21 Day -21: Acclimatization Day_0 Day 0: Primary Immunization (Collagen in CFA) Day_minus_21->Day_0 Day_21 Day 21: Booster Immunization (Collagen in IFA) Day_0->Day_21 Treatment_Start Treatment Initiation: (e.g., Day 21 or at onset of symptoms) Day_21->Treatment_Start Dhodh_IN_18_Admin Daily Oral Administration: This compound or Vehicle Treatment_Start->Dhodh_IN_18_Admin Monitoring Regular Monitoring: Clinical Score, Paw Swelling, Body Weight Dhodh_IN_18_Admin->Monitoring Termination Study Termination: (e.g., Day 42) Monitoring->Termination Analysis Post-mortem Analysis: Histology, Cytokine Profiling, Immunophenotyping Termination->Analysis

Caption: Experimental workflow for CIA model.

3. Detailed Methodology:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • Treatment Administration:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Initiate treatment on Day 21 or upon the first signs of arthritis.

    • Administer this compound or vehicle daily via oral gavage at the desired doses.

  • Disease Assessment:

    • Monitor mice daily for clinical signs of arthritis using a standardized scoring system (e.g., 0-4 scale per paw).

    • Measure paw thickness using a caliper every 2-3 days.

    • Record body weight every 2-3 days.

  • Termination and Analysis (e.g., Day 42):

    • At the end of the study, euthanize mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

    • Collect blood for measurement of serum anti-collagen antibodies and inflammatory cytokines.

    • Isolate splenocytes for ex vivo analysis of T and B cell populations by flow cytometry.

Protocol 2: Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on the MOG35-55-induced EAE model in C57BL/6 mice, a common model for multiple sclerosis.

1. Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) CMC in water)

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • Female C57BL/6 mice (8-12 weeks old)

  • Syringes and needles for immunization and oral gavage

2. Experimental Workflow:

EAE_Workflow Day_minus_7 Day -7: Acclimatization Day_0 Day 0: Immunization (MOG35-55 in CFA) Day_minus_7->Day_0 PTX_Admin_1 Day 0 & 2: Pertussis Toxin (i.p.) Day_0->PTX_Admin_1 Treatment_Start Treatment Initiation: (e.g., Day 0 or at onset of symptoms) Day_0->Treatment_Start Dhodh_IN_18_Admin Daily Oral Administration: This compound or Vehicle Treatment_Start->Dhodh_IN_18_Admin Monitoring Daily Monitoring: Clinical Score, Body Weight Dhodh_IN_18_Admin->Monitoring Termination Study Termination: (e.g., Day 21-28) Monitoring->Termination Analysis Post-mortem Analysis: CNS Histology, Immune Cell Infiltration, Cytokine Analysis Termination->Analysis

References

Application Notes and Protocols for Studying Viral Replication Using DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against viral diseases, host-targeting antivirals (HTAs) represent a promising strategy. Unlike direct-acting antivirals (DAAs) that target viral components and are susceptible to resistance, HTAs target cellular factors essential for viral replication.[1][2] One of the most attractive host targets is the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][3] This enzyme is critical for the de novo pyrimidine (B1678525) biosynthesis pathway, which is responsible for producing the building blocks of RNA and DNA.[2][4] Viruses, being heavily reliant on host cell machinery for their replication, have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[5][6]

DHODH inhibitors have demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including influenza viruses, coronaviruses (such as SARS-CoV-2), flaviviruses (like Dengue and Zika), and Ebola virus.[7][8][9] These compounds effectively deplete the intracellular nucleotide pool, thereby halting viral replication.[2][3] Furthermore, some DHODH inhibitors exhibit immunomodulatory effects, which can help suppress the excessive inflammatory responses often associated with severe viral infections.[3][10]

This document provides detailed application notes and protocols for utilizing DHODH inhibitors in the study of viral replication.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism by which DHODH inhibitors exert their antiviral effect is through the blockade of the de novo pyrimidine synthesis pathway. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate (DHO) to orotate (B1227488) (ORO).[4][10][11] This process is coupled to the mitochondrial electron transport chain.[3][12] By inhibiting DHODH, these compounds prevent the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all pyrimidine nucleotides (UTP and CTP) required for RNA and DNA synthesis.[3][4] While host cells can utilize the salvage pathway to recycle pyrimidines, rapidly replicating viruses have a much higher demand that cannot be met by this pathway alone, making them highly susceptible to DHODH inhibition.[10][11]

DHODH_Inhibition_Pathway cluster_cell Host Cell cluster_mitochondrion Mitochondrion Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate (ORO) Dihydroorotate->Orotate DHODH DHODH DHODH Dihydroorotate->DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA_Synthesis Viral RNA/DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Viral_Replication Viral Replication RNA_DNA_Synthesis->Viral_Replication DHODH->Orotate DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->DHODH Salvage_Pathway Salvage Pathway Salvage_Pathway->UMP Extracellular_Uridine Extracellular Uridine Extracellular_Uridine->Salvage_Pathway Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow Start Seed Host Cells in Multi-well Plates Incubate1 Incubate to Confluency Start->Incubate1 Pretreat Pre-treat with DHODH Inhibitor Incubate1->Pretreat Infect Infect with Virus Pretreat->Infect Adsorption Incubate for Viral Adsorption Infect->Adsorption Wash Remove Inoculum & Wash Adsorption->Wash Overlay Add Overlay Medium with Inhibitor Wash->Overlay Incubate2 Incubate for Plaque Formation Overlay->Incubate2 Fix_Stain Fix and Stain Plaques Incubate2->Fix_Stain Count Count Plaques & Calculate EC50 Fix_Stain->Count

References

Application Note: Assessing the Impact of Dhodh-IN-18 on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Activated T-cells undergo rapid proliferation, a process that demands a significant supply of nucleotides for DNA and RNA synthesis.[1] Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for producing the building blocks necessary for this proliferation.[2][3] Inhibition of DHODH has been shown to effectively block T-cell proliferation, making it a key target for therapeutic intervention in autoimmune diseases and certain cancers.[1][4][5] Dhodh-IN-18 is a potent and selective inhibitor of DHODH. This application note provides a detailed protocol for assessing the impact of this compound on T-cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, a standard method for tracking cell divisions via flow cytometry.[6]

Signaling Pathway: DHODH Inhibition and T-Cell Proliferation

The primary mechanism by which this compound inhibits T-cell proliferation is through the disruption of de novo pyrimidine synthesis. T-cell activation triggers a metabolic switch to support clonal expansion, which relies heavily on the synthesis of new nucleotides.[7] DHODH catalyzes a rate-limiting step in this pathway.[8] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to S-phase cell cycle arrest and a halt in proliferation.[4][9][10]

DHODH_Pathway DHODH Inhibition Pathway cluster_downstream Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Inhibition_Point Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis ...multiple steps DhodhIN18 This compound DhodhIN18->DHODH Nucleotides dUTP, dCTP (DNA Precursors) Pyrimidine_Synthesis->Nucleotides DNA_Synthesis DNA Synthesis (S-Phase) Nucleotides->DNA_Synthesis Proliferation T-Cell Proliferation DNA_Synthesis->Proliferation Inhibition_Point->Pyrimidine_Synthesis

References

Application Notes and Protocols for Evaluating Dhodh-IN-18's Effect on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-tumor efficacy of Dhodh-IN-18, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The protocols outlined below cover key in vitro and in vivo assays to characterize the compound's mechanism of action and its impact on tumor growth.

Introduction to this compound and its Target

This compound is a highly potent inhibitor of human DHODH with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM[1]. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[2][3][4] Rapidly proliferating cancer cells are often highly dependent on this pathway to sustain their growth, making DHODH an attractive target for cancer therapy.[4] Inhibition of DHODH by this compound is expected to deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[5][6][7][8]

In Vitro Evaluation of this compound

A series of in vitro assays are essential to characterize the cellular effects of this compound. These assays will determine the compound's potency against various cancer cell lines and elucidate its mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

The following tables provide a template for summarizing the quantitative data obtained from the in vitro experiments.

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h
MOLM-13Acute Myeloid Leukemia[Insert experimental data]
HL-60Acute Promyelocytic Leukemia[Insert experimental data]
A549Non-Small Cell Lung Cancer[Insert experimental data]
HCT116Colorectal Cancer[Insert experimental data]
MCF-7Breast Cancer[Insert experimental data]

Table 2: Effect of this compound on Apoptosis

Cell LineConcentration (nM)% Apoptotic Cells (Annexin V+)
MOLM-13Control[Insert experimental data]
[IC50 concentration][Insert experimental data]
[2x IC50 concentration][Insert experimental data]
A549Control[Insert experimental data]
[IC50 concentration][Insert experimental data]
[2x IC50 concentration][Insert experimental data]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
MOLM-13Control[Insert experimental data][Insert experimental data][Insert experimental data]
[IC50 concentration][Insert experimental data][Insert experimental data][Insert experimental data]
A549Control[Insert experimental data][Insert experimental data][Insert experimental data]
[IC50 concentration][Insert experimental data][Insert experimental data][Insert experimental data]
Experimental Protocols: In Vitro Assays

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • 96-well cell culture plates

    • WST-8 reagent (e.g., CCK-8)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours.

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Cold 70% ethanol (B145695)

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

This technique is used to detect changes in the expression of key proteins involved in the DHODH signaling pathway.

  • Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-DHODH, anti-p53, anti-phospho-mTOR, anti-NF-κB, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Evaluation of this compound

Xenograft models are crucial for assessing the anti-tumor efficacy of this compound in a living organism.

Data Presentation: In Vivo Efficacy of this compound

Table 4: Tumor Growth Inhibition in Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle Control[Insert experimental data]N/A
This compound (X mg/kg)[Insert experimental data][Calculate based on data]
Positive Control[Insert experimental data][Calculate based on data]
Experimental Protocol: Xenograft Tumor Model
  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound formulation for in vivo administration

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).

    • Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Experimental Protocol: Immunohistochemistry (IHC)

IHC is used to analyze the expression of biomarkers in the tumor tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded tumor tissues

    • Primary antibodies (e.g., anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)

    • HRP-conjugated secondary antibody

    • DAB substrate kit

    • Hematoxylin for counterstaining

    • Microscope

  • Protocol:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer and heat.

    • Block endogenous peroxidase activity.

    • Block non-specific binding sites.

    • Incubate with the primary antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the sections.

    • Analyze the stained slides under a microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH by this compound disrupts pyrimidine synthesis, leading to a cascade of downstream effects that ultimately inhibit tumor growth.

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH This compound->DHODH inhibits De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis catalyzes mTOR Inhibition mTOR Inhibition DHODH->mTOR Inhibition inhibition affects NF-kB Modulation NF-kB Modulation DHODH->NF-kB Modulation inhibition affects Pyrimidine Pool (dUTP, dCTP) Pyrimidine Pool (dUTP, dCTP) De Novo Pyrimidine Synthesis->Pyrimidine Pool (dUTP, dCTP) DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool (dUTP, dCTP)->DNA/RNA Synthesis required for Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) Pyrimidine Pool (dUTP, dCTP)->Cell Cycle Arrest (S-phase) depletion leads to p53 Activation p53 Activation Pyrimidine Pool (dUTP, dCTP)->p53 Activation depletion activates Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Apoptosis Apoptosis p53 Activation->Cell Cycle Arrest (S-phase) p53 Activation->Apoptosis mTOR Inhibition->Cell Proliferation inhibits NF-kB Modulation->Apoptosis

DHODH inhibition signaling cascade.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the logical flow of in vitro experiments to characterize this compound.

in_vitro_workflow cluster_start Start cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies cluster_end Endpoint start Select Cancer Cell Lines cell_viability Cell Viability Assay (IC50) start->cell_viability apoptosis Apoptosis Assay cell_viability->apoptosis cell_cycle Cell Cycle Analysis cell_viability->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_injection Tumor Cell Implantation tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Tumor Excision monitoring->endpoint End of Study data_analysis Efficacy & Toxicity Analysis monitoring->data_analysis ihc Immunohistochemistry endpoint->ihc ihc->data_analysis

References

Application of Dhodh-IN-18 in Leukemia Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-18 is a potent and selective inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the proliferation of rapidly dividing cells, including leukemia cells, making DHODH a compelling therapeutic target in oncology.[1] Inhibition of DHODH leads to depletion of pyrimidine pools, which in turn induces cell cycle arrest, apoptosis, and differentiation in acute myeloid leukemia (AML) cells.[1] This document provides detailed application notes and protocols for the use of this compound in leukemia research, based on available data.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the enzymatic activity of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, this compound effectively halts the production of pyrimidines, which are essential building blocks for DNA and RNA synthesis. The resulting pyrimidine starvation is particularly detrimental to cancer cells, which, unlike normal cells, are often more reliant on the de novo pathway for their nucleotide supply. This selective pressure leads to the observed anti-proliferative and pro-differentiative effects in leukemia cells.

Signaling Pathways

The inhibition of DHODH by compounds like this compound has been shown to impact key signaling pathways involved in cancer cell proliferation and survival. A critical downstream effector of DHODH inhibition is the c-MYC oncogene. Studies have demonstrated that DHODH inhibition can lead to the downregulation of c-MYC expression, a key regulator of cell growth and differentiation in AML. The depletion of pyrimidines may also induce metabolic stress, leading to the activation of p53 and subsequent cell cycle arrest or apoptosis.

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH This compound->DHODH inhibition De novo Pyrimidine Synthesis De novo Pyrimidine Synthesis DHODH->De novo Pyrimidine Synthesis catalyzes Pyrimidine Pool Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine Pool Depletion blockade leads to DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine Pool Depletion->DNA/RNA Synthesis Inhibition c-MYC Downregulation c-MYC Downregulation Pyrimidine Pool Depletion->c-MYC Downregulation p53 Activation p53 Activation Pyrimidine Pool Depletion->p53 Activation Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis Inhibition->Cell Cycle Arrest Differentiation Differentiation c-MYC Downregulation->Differentiation Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Proposed signaling pathway of this compound in leukemia cells.

Quantitative Data

The inhibitory activity of this compound has been quantified through enzymatic and cellular assays. The following table summarizes the available data.

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compound hDHODHEnzymatic Assay-0.2[1][2][3]
This compound -Cellular AssayMOLM-131.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the general procedures outlined in the referenced patent literature for similar DHODH inhibitors.

In Vitro DHODH Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant human DHODH enzyme to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of DHO and CoQ10.

  • Immediately add DCIP, which acts as a colorimetric indicator for DHODH activity. The reduction of DCIP leads to a decrease in absorbance at 600 nm.

  • Monitor the change in absorbance over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.

MOLM-13 Cellular Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of the MOLM-13 acute myeloid leukemia cell line.

Materials:

  • MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the MOLM-13 cells into a 96-well plate at a density of approximately 5,000 cells per well.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Add the diluted this compound solutions to the wells containing the cells. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentrations and determine the IC50 value.

Experimental_Workflow cluster_enzymatic In Vitro DHODH Enzymatic Assay cluster_cellular MOLM-13 Cellular Proliferation Assay Enzyme_Prep Prepare Reagents (Enzyme, Inhibitor, Substrates) Enzyme_Incubate Incubate Enzyme with this compound Enzyme_Prep->Enzyme_Incubate Enzyme_React Initiate Reaction (add DHO, CoQ10, DCIP) Enzyme_Incubate->Enzyme_React Enzyme_Measure Measure Absorbance (600 nm) Enzyme_React->Enzyme_Measure Enzyme_Analyze Calculate IC50 Enzyme_Measure->Enzyme_Analyze Cell_Culture Culture & Seed MOLM-13 Cells Cell_Treat Treat with This compound Cell_Culture->Cell_Treat Cell_Incubate Incubate for 72h Cell_Treat->Cell_Incubate Cell_Viability Add Cell Viability Reagent Cell_Incubate->Cell_Viability Cell_Measure Measure Luminescence Cell_Viability->Cell_Measure Cell_Analyze Calculate IC50 Cell_Measure->Cell_Analyze

Figure 2: General workflow for key in vitro experiments.

Conclusion

This compound is a highly potent inhibitor of human DHODH with demonstrated activity against AML cells in vitro. Its mechanism of action, centered on the disruption of pyrimidine biosynthesis, offers a targeted therapeutic strategy for leukemia. The provided protocols serve as a foundation for further investigation into the efficacy and molecular effects of this compound in various leukemia models. Further research is warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Dhodh-IN-18 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhodh-IN-18, a potent human dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a highly potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Its primary mechanism of action is to bind to DHODH, blocking the conversion of dihydroorotate to orotate, which is a critical step for the production of pyrimidine nucleotides (uridine and cytidine).[2] This depletion of the pyrimidine pool inhibits DNA and RNA synthesis, thereby arresting cell proliferation.[2]

2. What are the key properties of this compound?

The table below summarizes the key properties of this compound.

PropertyValueReference
Target Dihydroorotate Dehydrogenase (DHODH)[1]
IC50 0.2 nM (for human DHODH)[1][3]
Molecular Formula C₂₁H₁₆ClF₅N₆O₄[1]
Molecular Weight 546.83 g/mol [1]
CAS Number 2685799-97-5[1]

3. How should I store and handle this compound?

For optimal stability, it is recommended to store the solid compound at -20°C for long-term storage. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.

4. What is the expected outcome of this compound treatment in cancer cell lines?

Treatment of sensitive cancer cell lines with this compound is expected to result in a dose-dependent inhibition of cell proliferation and may induce cell cycle arrest, differentiation, or apoptosis.[4][5] The specific outcome can be cell-type dependent.[6]

Troubleshooting Guide

This guide addresses common problems that may arise during experiments with this compound.

Problem 1: No or lower than expected inhibition of cell proliferation.
Possible Cause Troubleshooting Step Rationale
Cell line is resistant. 1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. 2. Check the expression level of DHODH in your cell line. Lower expression may correlate with reduced dependency on the de novo pyrimidine synthesis pathway. 3. Investigate the activity of the pyrimidine salvage pathway. High activity of uridine (B1682114)/cytidine kinases can compensate for DHODH inhibition.[7]Different cell lines exhibit varying sensitivity to DHODH inhibitors.[8] Cells can bypass the de novo pathway by utilizing extracellular pyrimidines through the salvage pathway.[7]
Compound inactivity. 1. Verify the integrity of your this compound stock solution. Prepare a fresh stock solution from the solid compound. 2. Confirm the accuracy of your dilutions. Given the high potency (IC50 = 0.2 nM), precise serial dilutions are critical.Improper storage or handling can lead to compound degradation. Errors in dilution can lead to inaccurate final concentrations.
Experimental setup issues. 1. Ensure optimal cell seeding density. Both too low and too high cell densities can affect proliferation assays. 2. Check the incubation time. A sufficient duration of treatment is necessary to observe an anti-proliferative effect. 3. Validate your cell viability assay. Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is suitable for your cell line and experimental conditions.Experimental parameters can significantly influence the outcome of cell-based assays.
Problem 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step Rationale
Variability in cell culture conditions. 1. Maintain consistent cell passage numbers. 2. Ensure consistent media composition, especially serum batches, which can contain varying levels of nucleosides. 3. Monitor and control incubator conditions (CO₂, temperature, humidity).Cell characteristics and media components can change over time and between batches, affecting experimental outcomes.
Inaccurate pipetting of a highly potent compound. 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a fresh dilution series for each experiment from a validated stock solution.The sub-nanomolar potency of this compound makes results highly sensitive to minor pipetting errors.
Uridine levels in media. Use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous pyrimidines.Standard FBS contains uridine and other nucleosides that can be utilized by the salvage pathway, masking the effect of DHODH inhibition.
Problem 3: Suspected off-target effects.
Possible Cause Troubleshooting Step Rationale
Phenotype is not rescued by uridine. Perform a uridine rescue experiment. Treat cells with this compound in the presence and absence of exogenous uridine (typically 50-100 µM). If the observed phenotype is due to on-target DHODH inhibition, the addition of uridine should rescue the effect.[9][10]This is the gold-standard experiment to confirm that the observed cellular effects are a direct consequence of pyrimidine biosynthesis inhibition.[11][12]
Unexpected cellular phenotype. 1. Consult the literature for known off-target effects of DHODH inhibitors. 2. Consider performing a screen (e.g., kinome scan) to identify potential off-target interactions, especially at higher concentrations. 3. Use a structurally distinct DHODH inhibitor as a control to see if the same phenotype is observed.While highly potent, off-target effects can never be fully excluded, especially at concentrations significantly above the IC50.[13]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Due to its high potency, a 10-point, 3-fold dilution series starting from 1 µM down to picomolar concentrations is recommended.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

DHODH Enzyme Activity Assay (Colorimetric)

This protocol is adapted from standard methods for measuring DHODH activity.[14]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate: Dihydroorotate (DHO).

    • Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP).

    • Coenzyme: Decylubiquinone.

    • Enzyme: Recombinant human DHODH.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, decylubiquinone, and DCIP.

    • Add varying concentrations of this compound or a vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding DHO.

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.

Visualizations

Signaling Pathway

DHODH_Pathway cluster_Mitochondrion Mitochondrion DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Dhodh_IN_18 This compound Dhodh_IN_18->DHODH

Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.

Experimental Workflow

Experimental_Workflow start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_compound Prepare this compound Dilutions start->prep_compound treat_cells Treat Cells prep_cells->treat_cells prep_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data (Calculate IC50) assay->analyze end End analyze->end

Caption: General workflow for a cell viability experiment with this compound.

Troubleshooting Logic

Troubleshooting_Logic start No/Low Efficacy Observed check_potency Is the IC50 in the expected range? start->check_potency check_salvage Is the pyrimidine salvage pathway active? check_potency->check_salvage No check_compound Verify Compound Integrity and Dilutions check_potency->check_compound Yes rescue_exp Perform Uridine Rescue Experiment check_salvage->rescue_exp rescued Phenotype Rescued? rescue_exp->rescued on_target On-Target Effect Confirmed rescued->on_target Yes off_target Suspect Off-Target Effect or Resistance rescued->off_target No

References

Technical Support Center: Optimizing Dhodh-IN-18 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Dhodh-IN-18 dosage and minimizing toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and can induce apoptosis (programmed cell death) or differentiation in rapidly proliferating cells, such as cancer cells.

Q2: What are the known in vitro efficacy and toxicity parameters for this compound and similar DHODH inhibitors?

A2: Quantitative data for this compound and a structurally similar inhibitor, DHODH-IN-16, are summarized below. This data can be used as a starting point for dose-ranging studies.

CompoundTargetIC50 (Enzymatic Assay)IC50 (Cell-based Assay)Cell LineReference
This compoundHuman DHODH0.2 nMNot Reported-[1]
DHODH-IN-16Human DHODH0.396 nM0.2 nMMOLM-13[2]

Q3: What are the potential off-target effects and toxicities associated with DHODH inhibitors?

A3: The primary toxicity of DHODH inhibitors is often related to their mechanism of action, affecting all rapidly dividing cells, not just cancerous ones. Potential toxicities include:

  • Immunosuppression: Inhibition of lymphocyte proliferation can lead to an increased risk of infections.

  • Gastrointestinal toxicity: Affecting the rapidly dividing cells of the gut lining can cause diarrhea, nausea, and mucositis.

  • Hematological toxicity: Suppression of bone marrow can lead to anemia, neutropenia, and thrombocytopenia.

  • Hepatotoxicity: Some DHODH inhibitors have been associated with liver injury.[3]

It is crucial to monitor for these potential toxicities during in vivo studies.

Q4: How does this compound interact with the p53 and mTOR signaling pathways?

A4: DHODH inhibition has been shown to activate the p53 signaling pathway, a key tumor suppressor pathway.[4] This activation can lead to cell cycle arrest and apoptosis. The mTOR signaling pathway, a central regulator of cell growth and proliferation, can also be affected. The interplay between these pathways upon DHODH inhibition is an active area of research. Understanding these interactions can help in designing rational combination therapies.

Troubleshooting Guides

In Vitro Experimentation

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and perform seeding with care to avoid creating gradients across the plate.

  • Possible Cause 2: Variation in compound plate preparation.

    • Solution: Prepare a fresh serial dilution of this compound for each experiment. Ensure complete dissolution of the compound in the solvent (e.g., DMSO) before further dilution in culture media.

  • Possible Cause 3: Edge effects on the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

Issue 2: Discrepancy between enzymatic IC50 and cellular IC50.

  • Possible Cause 1: Cell permeability.

    • Solution: this compound may have poor cell permeability. Consider using cell lines with known differences in drug transporter expression or performing uptake studies.

  • Possible Cause 2: Presence of efflux pumps.

    • Solution: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. Co-incubation with a known efflux pump inhibitor can help to investigate this.

  • Possible Cause 3: High protein binding in culture media.

    • Solution: The presence of serum proteins in the culture media can bind to the inhibitor, reducing its free concentration. Consider performing assays in serum-free or low-serum conditions for a defined period.

In Vivo Experimentation

Issue 3: Significant weight loss or signs of distress in animal models.

  • Possible Cause 1: On-target toxicity in rapidly dividing tissues.

    • Solution: Reduce the dosage or the frequency of administration. Implement a dosing holiday to allow for recovery. Provide supportive care, such as hydration and nutritional supplements.

  • Possible Cause 2: Formulation or vehicle toxicity.

    • Solution: Conduct a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is toxic, explore alternative, well-tolerated formulations.

  • Possible Cause 3: Off-target toxicity.

    • Solution: While this compound is a potent DHODH inhibitor, off-target effects cannot be ruled out. If dose reduction does not mitigate toxicity without losing efficacy, further investigation into potential off-target activities may be necessary.

Issue 4: Lack of tumor growth inhibition at well-tolerated doses.

  • Possible Cause 1: Insufficient drug exposure at the tumor site.

    • Solution: Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue. The dosing regimen may need to be adjusted to achieve and maintain therapeutic concentrations.

  • Possible Cause 2: Tumor cell resistance.

    • Solution: The tumor cells may have intrinsic or acquired resistance mechanisms. This could include upregulation of the pyrimidine salvage pathway. Consider combination therapy with an inhibitor of the salvage pathway.

  • Possible Cause 3: Suboptimal dosing schedule.

    • Solution: Explore different dosing schedules (e.g., intermittent vs. continuous dosing) to maximize the therapeutic window. An intermittent schedule may allow for recovery of normal tissues while still exerting an anti-tumor effect.

Experimental Protocols

In Vitro DHODH Enzymatic Assay

This protocol is for determining the IC50 of this compound against purified human DHODH enzyme.

Materials:

  • Recombinant human DHODH enzyme

  • This compound

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Substrates: Dihydroorotate (DHO) and a suitable electron acceptor (e.g., 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the recombinant DHODH enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrates (DHO and electron acceptor).

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen electron acceptor.

  • Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect (CC50) of this compound on cancer cell lines.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).

  • Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the CC50 value.

In Vivo Toxicity Study in Mice (General Protocol)

This protocol provides a general framework for assessing the toxicity of this compound in a mouse model.[9][10][11] All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Materials:

  • This compound

  • Appropriate vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c)

  • Standard laboratory animal housing and care facilities

  • Equipment for clinical observations, body weight measurement, and blood collection

Procedure:

  • Dose Range Finding Study: Start with a dose-range finding study to determine the maximum tolerated dose (MTD). Administer single escalating doses of this compound to small groups of mice.

  • Main Study: Based on the MTD, select several dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) for a repeated-dose toxicity study.

  • Animal Groups: Randomly assign mice to treatment groups, including a vehicle control group. A typical group size is 5-10 mice per sex.

  • Drug Administration: Administer this compound and vehicle according to the planned route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily for 14 or 28 days).

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, and activity. Record body weights at least twice a week.

  • Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., at the end of the study) for complete blood count and clinical chemistry analysis to assess for hematological and organ toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them for histopathological examination to identify any microscopic changes.

  • Data Analysis: Analyze the collected data (clinical signs, body weight, hematology, clinical chemistry, organ weights, and histopathology) to characterize the toxicity profile of this compound and determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Experimental Workflows

DHODH_Inhibition_Pathway This compound This compound DHODH DHODH This compound->DHODH Inhibits De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis Catalyzes Pyrimidine Pool (dUTP, dCTP) Pyrimidine Pool (dUTP, dCTP) De Novo Pyrimidine Synthesis->Pyrimidine Pool (dUTP, dCTP) p53 p53 De Novo Pyrimidine Synthesis->p53 Depletion activates mTOR mTOR De Novo Pyrimidine Synthesis->mTOR Depletion may inhibit DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool (dUTP, dCTP)->DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Pool (dUTP, dCTP)->Cell Cycle Arrest Depletion leads to Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis p53->Cell Cycle Arrest Induces p53->Apoptosis Induces mTOR->Cell Proliferation Promotes

Caption: Simplified signaling pathway of this compound action.

In_Vitro_Toxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Cell Treatment->Viability Assay (e.g., MTT) Data Acquisition Data Acquisition Viability Assay (e.g., MTT)->Data Acquisition CC50 Calculation CC50 Calculation Data Acquisition->CC50 Calculation

Caption: General workflow for in vitro cytotoxicity assessment.

In_Vivo_Toxicity_Workflow cluster_data Data Collection & Analysis Dose Range Finding Dose Range Finding Main Study Design Main Study Design Dose Range Finding->Main Study Design Animal Dosing Animal Dosing Main Study Design->Animal Dosing Clinical Observation Clinical Observation Animal Dosing->Clinical Observation Data Collection Body Weight, Blood Samples, Necropsy Clinical Observation->Data Collection Histopathology Histopathology Data Collection->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Toxicity Profile\n(NOAEL) Toxicity Profile (NOAEL) Data Analysis->Toxicity Profile\n(NOAEL)

Caption: General workflow for in vivo toxicity assessment.

References

Technical Support Center: Troubleshooting Dhodh-IN-18 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting resistance to Dhodh-IN-18 and other DHODH inhibitors in cancer cell lines. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and understand the underlying mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. The most common is the upregulation of the pyrimidine (B1678525) salvage pathway, which allows cancer cells to bypass the block in the de novo synthesis pathway imposed by DHODH inhibitors. Other potential, though less common, mechanisms include the upregulation of the enzyme CAD, which is upstream of DHODH, or alterations in signaling pathways not directly related to pyrimidine metabolism.

Q2: I am observing significant variability in my IC50 values for this compound across experiments. What could be the cause?

A2: Inconsistent IC50 values are often due to experimental variables. Key factors to control for include:

  • Cell Seeding Density: Ensure a consistent number of cells are plated for each experiment, as cell density can influence drug response.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Reagent Quality: Use fresh, high-quality reagents, including the drug stock solution.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time for all experiments.

Q3: How can I confirm that the resistance I am observing is specific to the DHODH inhibition?

A3: To confirm on-target resistance, you can perform a rescue experiment. Supplementing the cell culture medium with uridine (B1682114), a downstream product of the pyrimidine synthesis pathway, should reverse the anti-proliferative effects of this compound in sensitive cells. If uridine supplementation rescues the resistant cells as well, it suggests that the resistance mechanism is likely related to the pyrimidine salvage pathway.

Q4: Are there known biomarkers that can predict resistance to this compound?

A4: While research is ongoing, potential biomarkers for resistance to DHODH inhibitors include the expression levels of key enzymes in the pyrimidine salvage pathway, such as uridine-cytidine kinase (UCK) and equilibrative nucleoside transporters (ENTs).[1] High expression of these proteins may indicate a greater capacity for pyrimidine salvage and, therefore, intrinsic resistance.

Troubleshooting Guides

Problem 1: Unexpected Resistance in a "Sensitive" Cell Line
Potential Cause Troubleshooting Step Expected Outcome
Cell Line Misidentification or Contamination Authenticate your cell line using Short Tandem Repeat (STR) profiling. Test for mycoplasma contamination.Confirms the identity and purity of your cell line.
Inaccurate Drug Concentration Prepare fresh drug dilutions from a new stock solution. Verify the concentration of the stock solution.Ensures that the cells are being treated with the intended drug concentration.
Development of a Resistant Subpopulation Perform single-cell cloning to isolate and characterize subpopulations. Analyze the expression of resistance markers in the bulk population versus isolated clones.Identifies if a resistant subpopulation has emerged and allows for its characterization.
Problem 2: Difficulty in Generating a this compound Resistant Cell Line
Potential Cause Troubleshooting Step Expected Outcome
Drug Concentration is Too High Start with a lower, sub-lethal concentration of this compound and gradually increase the dose over time.Allows for the gradual selection of resistant cells without causing widespread cell death.
Insufficient Duration of Drug Exposure Extend the duration of continuous drug exposure. Resistance development can take several weeks to months.Provides sufficient time for the selection and expansion of resistant cells.
Cell Line is Intrinsically Resistant Screen a panel of cell lines to identify one with initial sensitivity to this compound.Increases the likelihood of successfully generating a resistant cell line.

Data Presentation

Table 1: Comparative Sensitivity of Cancer Cell Lines to DHODH Inhibitors

This table summarizes the 50% inhibitory concentration (IC50) values for various DHODH inhibitors across different cancer cell lines, providing a baseline for sensitivity and resistance.

Cell LineCancer TypeDHODH InhibitorIC50 (µM)Reference
T24Bladder CancerLeflunomide39.0[2]
5637Bladder CancerLeflunomide84.4[2]
HCT 116Colon CancerBrequinar0.480[3]
HT-29Colon CancerBrequinar>25[3]
MIA PaCa-2Pancreatic CancerBrequinar0.680[3]
A-375MelanomaBrequinar0.59[4]
A549Lung CancerBrequinar4.1[4]
SH-EPNeuroblastomaBrequinar>10[5]
SK-N-BE(2)CNeuroblastomaBrequinar0.01-0.1[5]
HeLaCervical CancerBrequinar0.338 (48h)[6]
CaSkiCervical CancerBrequinar0.747 (48h)[6]
RPMI-8226Multiple MyelomaTeriflunomide99.87[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Generation of a this compound Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Sensitive cancer cell line

  • This compound

  • Complete cell culture medium

  • Cell culture flasks

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line.

  • Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Initially, a large proportion of cells will die. Allow the surviving cells to grow and repopulate the flask.

  • Once the cells are confluent, passage them and continue to culture them in the presence of the same concentration of this compound.

  • After several passages, when the cells are growing steadily, gradually increase the concentration of this compound.

  • Repeat this process of gradual dose escalation over several months.

  • Periodically, perform a cell viability assay to determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.

  • Once a stable resistant cell line is established, it can be maintained in a culture medium containing a maintenance dose of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

DeNovo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis and DHODH Inhibition Glutamine Glutamine CAD CAD Glutamine->CAD Aspartate Aspartate Aspartate->CAD PRPP PRPP UMPS UMPS PRPP->UMPS Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA_RNA Dhodh_IN_18 This compound Dhodh_IN_18->DHODH

Caption: De Novo Pyrimidine Synthesis Pathway and the Site of this compound Action.

Resistance_Mechanisms Mechanisms of Resistance to DHODH Inhibitors cluster_primary Primary Resistance Mechanisms cluster_alternative Potential Alternative Resistance Mechanisms DHODH_Inhibition DHODH Inhibition (e.g., this compound) Salvage_Pathway Upregulation of Pyrimidine Salvage Pathway DHODH_Inhibition->Salvage_Pathway Bypass CAD_Upregulation Upregulation of CAD DHODH_Inhibition->CAD_Upregulation Compensatory Upregulation MARK3 MARK3 Signaling DHODH_Inhibition->MARK3 Altered Signaling CTDSPL2 CTDSPL2 Activity DHODH_Inhibition->CTDSPL2 Altered Signaling NANOS2 NANOS2 Function DHODH_Inhibition->NANOS2 Altered Signaling ENT_Upregulation Increased Nucleoside Transport (ENTs) Salvage_Pathway->ENT_Upregulation

Caption: Overview of Primary and Potential Alternative Resistance Mechanisms to DHODH Inhibitors.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start with a Sensitive Cell Line Generate_Resistant_Line Generate Resistant Cell Line (Protocol 2) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Shift - Protocol 1) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Rescue_Experiment Uridine Rescue Experiment Investigate_Mechanism->Rescue_Experiment Expression_Analysis Gene/Protein Expression Analysis (e.g., CAD, UCK, ENTs) Investigate_Mechanism->Expression_Analysis Sequencing Genomic/Transcriptomic Sequencing Investigate_Mechanism->Sequencing Functional_Assays Functional Assays (e.g., Nucleoside Uptake) Investigate_Mechanism->Functional_Assays

Caption: Experimental Workflow for the Generation and Characterization of this compound Resistant Cancer Cell Lines.

References

Technical Support Center: Overcoming In Vivo Limitations of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vivo experiments with Dhodh-IN-18, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are critical for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells that are highly dependent on this pathway.[3][4]

Q2: Why is the in vivo efficacy of this compound lower than what I observe in vitro?

A2: A common reason for reduced in vivo efficacy is the activation of the pyrimidine salvage pathway.[5][6] While this compound blocks the de novo synthesis of pyrimidines, cells in vivo can uptake uridine (B1682114) and cytidine (B196190) from the plasma and surrounding tissues, thereby bypassing the enzymatic block.[1][6] This can rescue cells from the effects of DHODH inhibition. Physiological plasma uridine levels can significantly impact the inhibitor's effectiveness.[5]

Q3: What are the potential toxicities associated with this compound administration in vivo?

A3: As this compound targets a fundamental metabolic pathway, on-target toxicities can occur in rapidly dividing normal tissues. Potential side effects observed with DHODH inhibitors include immunosuppression, due to the importance of pyrimidine synthesis for lymphocyte proliferation, and gastrointestinal issues.[3][7] Some DHODH inhibitors, like leflunomide (B1674699) and teriflunomide, have been associated with hepatotoxicity.[8] Careful monitoring of animal health, including body weight, complete blood counts, and liver function tests, is recommended.

Q4: How can I confirm that this compound is engaging its target in vivo?

A4: A reliable method to confirm target engagement is to measure the levels of dihydroorotate (DHO), the substrate of DHODH, in plasma, urine, or tumor tissue.[9][10] Inhibition of DHODH leads to a significant accumulation of DHO.[9] This can be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Problem 1: Suboptimal anti-tumor response in animal models.
Possible Cause Troubleshooting Strategy
Pyrimidine Salvage Pathway Activation: Tumor cells are utilizing extracellular uridine, mitigating the effect of this compound.[5][6]1. Combination Therapy: Combine this compound with an inhibitor of the pyrimidine salvage pathway, such as dipyridamole, which blocks nucleoside transporters.[5] This dual blockade can lead to "metabolic lethality" in cancer cells.[5] 2. Assess Uridine Levels: Measure plasma uridine levels in your animal model to understand the baseline rescue potential.
Insufficient Drug Exposure: The dose or dosing schedule is not achieving the necessary therapeutic concentration at the tumor site.1. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time.[11][12] 2. Dose Escalation: If tolerated, perform a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose.
Poor Bioavailability/Solubility: this compound may have poor solubility, leading to inadequate absorption and low systemic exposure.[13][14]1. Formulation Optimization: Explore different formulation strategies to improve solubility and bioavailability. This may include using co-solvents, cyclodextrins, or lipid-based formulations.[15][16] 2. Alternative Route of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration.
Tumor Heterogeneity/Resistance: The tumor may be composed of cell populations that are inherently resistant to DHODH inhibition.1. Combination with Other Anti-cancer Agents: Explore synergistic combinations with standard-of-care chemotherapies (e.g., decitabine, cisplatin) or targeted therapies.[17][18] 2. Combination with Immunotherapy: DHODH inhibition has been shown to increase antigen presentation in cancer cells, suggesting a potential synergy with immune checkpoint inhibitors.[19]
Problem 2: Observed toxicity in treated animals.
Possible Cause Troubleshooting Strategy
On-Target Toxicity in Healthy Tissues: Inhibition of DHODH in rapidly dividing normal cells (e.g., hematopoietic cells, intestinal epithelium) is causing adverse effects.[3]1. Dose and Schedule Optimization: Reduce the dose or modify the dosing schedule (e.g., intermittent dosing) to minimize exposure to healthy tissues while maintaining anti-tumor activity. 2. Supportive Care: Implement supportive care measures as recommended by your institution's animal care and use committee.
Off-Target Effects: this compound may have off-target activities contributing to toxicity.1. Off-Target Profiling: If not already done, perform a comprehensive off-target screening panel to identify potential unintended targets. 2. Structural Analogs: If off-target effects are confirmed, consider testing structural analogs of this compound that may have a cleaner off-target profile.

Data Summary

Table 1: In Vitro Potency of Various DHODH Inhibitors
CompoundTargetIC50 (nM)Cell LineReference
BrequinarHuman DHODH4.5Recombinant Protein[20]
TeriflunomideHuman DHODH--[21]
MEDS433Human DHODH<1Recombinant Protein[22]
H-006Human DHODH3.8Recombinant Protein[23]
Indoluidin DHuman DHODH210Recombinant Protein[20]

Note: This table provides a comparison of the potency of different DHODH inhibitors and is intended for informational purposes. The potency of this compound should be determined experimentally.

Table 2: Example In Vivo Study Parameters for a DHODH Inhibitor (Brequinar)
ParameterDescriptionReference
Animal Model B16F10 melanoma cells in C57BL/6J mice[19]
Dose and Route 10 mg/kg, daily intraperitoneal (IP) injection[19]
Treatment Duration Daily until endpoint[19]
Monitoring Tumor volume, body weight[19]
Pharmacodynamic Marker Dihydroorotate (DHO) levels in tumor tissue[19]

Experimental Protocols

Protocol 1: Assessment of In Vivo Target Engagement by Measuring Dihydroorotate (DHO) Levels
  • Animal Dosing: Treat tumor-bearing mice with this compound or vehicle control according to the planned dosing regimen.

  • Sample Collection: At selected time points post-dose (e.g., 2, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture). Euthanize the animals and excise the tumors and other relevant tissues. Flash-freeze all samples in liquid nitrogen and store them at -80°C.

  • Sample Preparation:

    • Plasma: Separate plasma from whole blood by centrifugation.

    • Tissues: Homogenize the frozen tissues in a suitable extraction buffer.

  • Metabolite Extraction: Perform a metabolite extraction using a method such as methanol/acetonitrile/water precipitation to remove proteins.

  • LC-MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the levels of dihydroorotate.

  • Data Analysis: Compare the DHO levels in the this compound-treated group to the vehicle-treated group. A significant increase in DHO indicates target engagement.[9]

Protocol 2: Evaluation of Combination Therapy with a Pyrimidine Salvage Pathway Inhibitor
  • Study Design: Establish four groups of tumor-bearing animals:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Dipyridamole (or another salvage pathway inhibitor) alone

    • Group 4: this compound in combination with dipyridamole

  • Dosing Regimen:

    • Determine the optimal dose and schedule for each single agent in preliminary studies.

    • For the combination group, administer the drugs either simultaneously or sequentially, depending on their pharmacokinetic properties and mechanism of synergy.

  • Efficacy Assessment: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor growth inhibition for each treatment group.

  • Toxicity Monitoring: Monitor animal body weight and overall health daily.

  • Endpoint Analysis: At the end of the study, excise tumors and weigh them. Tissues can be collected for pharmacodynamic marker analysis (e.g., DHO levels, proliferation markers).

  • Statistical Analysis: Use appropriate statistical methods to determine if the combination therapy results in a synergistic, additive, or antagonistic effect on tumor growth.

Visualizations

DHODH_Signaling_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine Nucleoside Transporters Intracellular Uridine->UMP Uridine Kinase CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis This compound This compound DHODH DHODH This compound->DHODH Nucleoside\nTransporter\nInhibitor Nucleoside Transporter Inhibitor Nucleoside\nTransporters Nucleoside Transporters Nucleoside\nTransporter\nInhibitor->Nucleoside\nTransporters

Caption: DHODH signaling pathway and points of inhibition.

Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy of this compound Q1 Is target engagement confirmed? Start->Q1 A1_No Measure Dihydroorotate (DHO) levels in plasma/tumor Q1->A1_No No A1_Yes Investigate resistance mechanisms Q1->A1_Yes Yes Q2 Are DHO levels elevated? A1_No->Q2 Q3 Is the pyrimidine salvage pathway active? A1_Yes->Q3 A2_No Optimize dose, schedule, and formulation Q2->A2_No No A2_Yes Target engagement confirmed Q2->A2_Yes Yes A2_Yes->A1_Yes A3_Yes Combine with a salvage pathway inhibitor Q3->A3_Yes Yes A3_No Consider other resistance mechanisms or combination therapies Q3->A3_No No

Caption: Troubleshooting workflow for suboptimal in vivo efficacy.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Reduced In Vivo Efficacy C1 Pyrimidine Salvage P1->C1 C2 Poor Pharmacokinetics P1->C2 C3 Inherent Resistance P1->C3 S1 Combination Therapy (Salvage Pathway Inhibitors) C1->S1 S2 Formulation Optimization & Dose Adjustment C2->S2 S3 Combination Therapy (Chemo/Immunotherapy) C3->S3

Caption: Logical relationship between problem, causes, and solutions.

References

Technical Support Center: Refining Dhodh-IN-18 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing experimental protocols involving the DHODH inhibitor, Dhodh-IN-18. It includes frequently asked questions, troubleshooting advice, and detailed experimental methodologies to enhance research outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of human Dihydroorotate (B8406146) Dehydrogenase (DHODH), with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[1] DHODH is a critical enzyme located in the inner mitochondrial membrane.[2][3] It catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway, which is responsible for producing the building blocks of DNA and RNA.[3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and the inhibition of cell proliferation.[6][7] This mechanism makes it a target for rapidly dividing cells, such as those found in cancer, and activated immune cells in autoimmune disorders.[2][4]

DHODH_Pathway cluster_mitochondria Mitochondrion Glutamine Glutamine CAD CAD Enzyme Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH DHO->DHODH Enters Mitochondria Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS Dhodh_IN_18 This compound Dhodh_IN_18->DHODH UMP UMP UMPS->UMP Pyrimidines Pyrimidines (CTP, UTP, TTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Mechanism of Action for this compound in the Pyrimidine Biosynthesis Pathway.

Q2: What is a typical starting concentration for in vitro experiments with DHODH inhibitors?

A2: The effective concentration of a DHODH inhibitor is highly dependent on the specific compound, the cell line being tested, and the assay conditions.[8] For this compound, a potent inhibitor, starting with a dose-response curve ranging from low nanomolar (e.g., 0.1 nM) to micromolar (e.g., 1 µM) concentrations is recommended. Sensitivity can vary widely; for instance, some neuroblastoma cell lines are sensitive to the DHODH inhibitor brequinar (B1684385) in the low nanomolar range.[9]

Q3: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?

A3: A uridine (B1682114) rescue experiment is the standard method to confirm target specificity. The de novo pyrimidine synthesis pathway can be bypassed by the pyrimidine salvage pathway, which utilizes extracellular uridine. By adding supplemental uridine (typically 50-100 µM) to the cell culture medium, cells can replenish their pyrimidine pools even in the presence of a DHODH inhibitor. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it confirms that the compound's activity is on-target.[7]

Q4: What are the known mechanisms of resistance to DHODH inhibitors?

A4: A primary mechanism of resistance is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the block in de novo synthesis.[10] Therefore, cancer cells may adapt to preserve their pyrimidine pools.[11] Combining DHODH inhibitors with inhibitors of the salvage pathway, such as dipyridamole, has been proposed as a strategy to overcome this resistance.[10]

Section 2: Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Troubleshooting_Flowchart Start Problem: Low or No Efficacy In Vitro CheckDose Is the concentration range appropriate? Start->CheckDose CheckRescue Is uridine present in the medium (e.g., non-dialyzed FBS)? CheckDose->CheckRescue Yes Sol_Dose Action: Perform a wide dose-response (e.g., 0.1 nM to 10 µM). CheckDose->Sol_Dose No CheckResistance Is the cell line known to be resistant or have high salvage pathway activity? CheckRescue->CheckResistance No Sol_Rescue Action: Use dialyzed FBS or uridine-free medium. CheckRescue->Sol_Rescue Yes CheckCompound Is the compound stock solution fresh and stored correctly? CheckResistance->CheckCompound No Sol_Resistance Action: Measure DHODH expression. Consider combination therapy. CheckResistance->Sol_Resistance Yes Sol_Compound Action: Prepare fresh stock solution. Follow storage recommendations. CheckCompound->Sol_Compound No

Caption: Troubleshooting flowchart for low in vitro efficacy of this compound.
Problem Possible Cause Recommended Solution
No or low efficacy observed in cell culture. 1. Sub-optimal Concentration: The concentration range used may be too low for the specific cell line.Perform a dose-response curve across a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50.
2. Uridine in Media: Standard fetal bovine serum (FBS) contains uridine, which can fuel the salvage pathway and rescue cells from DHODH inhibition.Use dialyzed FBS or a custom uridine-free medium to ensure that the de novo pathway is essential.
3. Inherent Cell Resistance: The cell line may have low dependence on de novo pyrimidine synthesis or high expression of salvage pathway enzymes.Measure the baseline expression level of DHODH. Consider testing combination therapies, such as with a salvage pathway inhibitor.
4. Compound Instability: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them at -80°C for long-term use, as recommended for similar compounds.[12] Avoid repeated freeze-thaw cycles.
High toxicity or adverse effects in animal models. 1. Dose Exceeds MTD: The administered dose is above the maximum tolerated dose (MTD), leading to off-target toxicity or severe on-target effects like immunosuppression.Conduct a dose-escalation study in a small cohort of animals to determine the MTD. Monitor for signs of toxicity such as weight loss and behavioral changes.
2. Poor Formulation/Bioavailability: The drug may not be properly solubilized or stable in the vehicle, leading to inconsistent exposure.Optimize the formulation vehicle. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[13][14]
Inconsistent results between experiments. 1. Cell Culture Variability: Differences in cell confluency, passage number, or growth phase can significantly alter metabolic states and drug sensitivity.Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment and maintain a consistent seeding density.
2. Reagent Variability: Different lots of FBS, media, or the inhibitor itself can introduce variability.Use the same lot of reagents for a set of comparative experiments. Perform quality control on new batches of this compound.

Section 3: Data Presentation

Table 1: Properties of this compound and Related Inhibitors
CompoundTargetIC50 (Human DHODH)Cell Growth IC50Reference
This compound DHODH0.2 nMNot specified[1]
Dhodh-IN-16 DHODH0.396 nM0.2 nM (MOLM-13 cells)[12]
Brequinar DHODHNot specifiedLow nM range (Neuroblastoma)[9]
Leflunomide DHODHNot specifiedApproved drug, variable[4][6]
Teriflunomide DHODHNot specifiedApproved drug, variable[2][4]

Section 4: Key Experimental Protocols & Workflows

A clear experimental workflow is crucial for obtaining reproducible results. The following diagram outlines a standard procedure for evaluating this compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_rescue Uridine Rescue (Validation) Prep_Cells 1. Culture cells to logarithmic growth phase Seed_Plate 3. Seed cells in 96-well plates at optimal density Prep_Cells->Seed_Plate Prep_Compound 2. Prepare serial dilutions of this compound Treat_Cells 4. Treat cells with this compound (include vehicle control) Prep_Compound->Treat_Cells Seed_Plate->Treat_Cells Incubate 5. Incubate for 72-96 hours Treat_Cells->Incubate Viability_Assay 6. Perform cell viability assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Calculate_IC50 7. Plot dose-response curve and calculate IC50 Viability_Assay->Calculate_IC50 Rescue_Setup 8. Repeat experiment with parallel arms: - this compound alone - this compound + 100 µM Uridine Calculate_IC50->Rescue_Setup If IC50 is determined Rescue_Analysis 9. Compare viability to confirm on-target effect Rescue_Setup->Rescue_Analysis

Caption: Standard workflow for in vitro IC50 determination and validation.
Protocol 1: In Vitro Cell Proliferation Assay (IC50 Determination)

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical range would be from 20 µM down to ~1 nM, plus a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or a CCK-8 kit, according to the manufacturer’s instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]

Protocol 2: Uridine Rescue Assay
  • Setup: Follow the same procedure as the IC50 determination assay (Protocol 1).

  • Treatment Arms: Prepare two sets of treatment plates.

    • Set A: Treat with the this compound serial dilution series as described above.

    • Set B: Treat with an identical this compound serial dilution series, but prepare the dilutions in a medium supplemented with 100 µM uridine.

  • Incubation and Analysis: Incubate and process both plates as described in Protocol 1.

  • Interpretation: A significant rightward shift in the dose-response curve and an increase in the calculated IC50 value in the presence of uridine confirms that this compound's effect is mediated through the inhibition of de novo pyrimidine synthesis.[7]

References

Technical Support Center: Addressing Off-Target Effects of DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. As "Dhodh-IN-18" is not a publicly documented inhibitor, this guide provides information applicable to commonly used DHODH inhibitors such as Brequinar, Teriflunomide, and Leflunomide, with a focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for DHODH inhibitors?

A1: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.[2] DHODH inhibitors block this enzymatic step, leading to a depletion of the pyrimidine pool. This arrests the cell cycle and inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, which are highly dependent on this pathway.[2][3]

Q2: I'm observing a higher level of cell death than expected based on pyrimidine depletion alone. What could be the cause?

A2: A significant off-target effect of some DHODH inhibitors, particularly at higher concentrations, is the induction of ferroptosis.[4] This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[5] This effect is often mediated by the off-target inhibition of Ferroptosis Suppressor Protein-1 (FSP1).[3][4]

Q3: How can I differentiate between on-target (pyrimidine depletion) and off-target (ferroptosis) effects in my experiments?

A3: To distinguish between these two effects, you can perform a uridine (B1682114) rescue experiment. Supplementing the cell culture medium with uridine will bypass the block in the de novo pyrimidine synthesis pathway and should rescue the anti-proliferative effects caused by on-target DHODH inhibition.[4] If the observed cell death is not rescued by uridine, it is likely due to an off-target effect like the induction of ferroptosis.[4]

Q4: What is the mechanism behind DHODH inhibitor-induced ferroptosis?

A4: Several DHODH inhibitors have been shown to directly inhibit Ferroptosis Suppressor Protein-1 (FSP1).[3][4] FSP1 is an oxidoreductase that reduces coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a potent radical-trapping antioxidant, protecting cells from lipid peroxidation and ferroptosis.[6] By inhibiting FSP1, these DHODH inhibitors prevent the reduction of CoQ10, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[6]

Q5: Are all DHODH inhibitors known to inhibit FSP1?

A5: No, the extent of FSP1 inhibition can vary between different DHODH inhibitors. For example, Brequinar has been reported to be a potent inhibitor of FSP1, while other inhibitors may have weaker or no significant activity against FSP1.[6] It is crucial to characterize the selectivity profile of the specific DHODH inhibitor you are using.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

  • Possible Cause 1: Fluctuation in the pyrimidine salvage pathway.

    • Troubleshooting Step: Ensure consistent media composition, particularly the levels of uridine and other nucleosides, across all experiments. The pyrimidine salvage pathway can compensate for DHODH inhibition, and its activity can be influenced by media components.[7]

  • Possible Cause 2: Cell line-dependent sensitivity.

    • Troubleshooting Step: Different cell lines exhibit varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis. Profile the expression of key enzymes in both pathways in your cell line of interest.

  • Possible Cause 3: Off-target effects at high concentrations.

    • Troubleshooting Step: Perform a dose-response curve and include a uridine rescue condition to determine the concentration at which off-target effects become prominent.

Problem 2: Unexpected increase in lipid peroxidation and cell death, not rescued by uridine.

  • Possible Cause: Off-target inhibition of FSP1 leading to ferroptosis.

    • Troubleshooting Step 1: Confirm the induction of ferroptosis by using specific inhibitors of ferroptosis, such as ferrostatin-1 or liproxstatin-1. These should rescue the observed cell death.

    • Troubleshooting Step 2: Measure markers of ferroptosis, such as lipid ROS levels (using probes like C11-BODIPY), and the expression of key proteins like GPX4 and FSP1 via Western blot.

    • Troubleshooting Step 3: If possible, test a DHODH inhibitor with a different chemical scaffold that is known to have less or no FSP1 inhibitory activity to see if the phenotype is recapitulated.

Problem 3: Difficulty in confirming target engagement in cells.

  • Possible Cause: Insufficient intracellular concentration of the inhibitor or rapid metabolic clearance.

    • Troubleshooting Step 1: Perform a cellular thermal shift assay (CETSA) to confirm that the inhibitor is binding to DHODH in the cellular context.

    • Troubleshooting Step 2: Measure the accumulation of the DHODH substrate, dihydroorotate, in cell lysates or culture medium using LC-MS. A significant increase in dihydroorotate is a direct indicator of DHODH inhibition.[7]

Data Presentation

Table 1: On-Target and Key Off-Target IC50 Values for Selected DHODH Inhibitors

InhibitorDHODH IC50 (nM)FSP1 IC50 (µM)Notes
Brequinar2.1[5]~24[8]Potent DHODH and FSP1 inhibitor.
Teriflunomide24.5[5]Data not readily availableActive metabolite of Leflunomide.
Leflunomide>10,000[5]Data not readily availablePro-drug, metabolized to Teriflunomide.
BAY-24022340.42[5]Lacks FSP1 inhibitory activity[6]Highly potent and selective DHODH inhibitor.

Note: Comprehensive off-target kinase panel data for most DHODH inhibitors is not widely available in the public domain. For a complete selectivity profile, it is recommended to use commercial kinase profiling services.

Experimental Protocols

1. DHODH Enzyme Activity Assay (Colorimetric)

This protocol is adapted from a method using 2,6-dichloroindophenol (B1210591) (DCIP) as an electron acceptor, where the reduction of DCIP is monitored spectrophotometrically.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH protein.

    • Coenzyme Q10 (100 µM).

    • DCIP (200 µM).

    • Dihydroorotic acid (500 µM).

    • DHODH inhibitor of interest.

  • Procedure:

    • Pre-incubate recombinant human DHODH with the desired concentrations of the inhibitor in the assay buffer containing CoQ10 and DCIP in a 96-well plate at 25°C for 30 minutes.

    • Initiate the reaction by adding dihydroorotic acid.

    • Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

2. Cell Viability Assay (Resazurin-based)

This protocol measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

  • Reagents:

    • Complete cell culture medium.

    • Cells of interest.

    • DHODH inhibitor.

    • Uridine (for rescue experiments).

    • Resazurin solution (e.g., CellTiter-Blue®).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the DHODH inhibitor, with and without uridine supplementation (e.g., 100 µM). Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 72 hours).

    • Add the resazurin solution to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence with a plate reader (typically ~560 nm excitation / ~590 nm emission).

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Western Blot for DHODH and FSP1

This protocol allows for the detection of DHODH and FSP1 protein levels in cell lysates.

  • Reagents:

    • Cells treated with DHODH inhibitor.

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • Primary antibodies against DHODH and FSP1.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Lyse the treated cells with ice-cold RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DHODH and FSP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

DHODH_Signaling_Pathway cluster_on_target On-Target Pathway: Pyrimidine Synthesis cluster_off_target Off-Target Pathway: Ferroptosis Induction Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation CoQ10_ox Coenzyme Q10 (oxidized) FSP1 FSP1 CoQ10_ox->FSP1 CoQ10_red Coenzyme Q10 (reduced) (Ubiquinol) FSP1->CoQ10_red Antioxidant Antioxidant Defense CoQ10_red->Antioxidant Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Antioxidant->Lipid_ROS DHODH_Inhibitor DHODH Inhibitor DHODH_Inhibitor->DHODH Inhibition DHODH_Inhibitor->FSP1 Off-Target Inhibition

Caption: On- and off-target pathways of DHODH inhibitors.

Troubleshooting_Workflow Start Unexpected Cell Death with DHODH Inhibitor Uridine_Rescue Perform Uridine Rescue Experiment Start->Uridine_Rescue Rescued Cell Death Rescued Uridine_Rescue->Rescued Yes Not_Rescued Cell Death NOT Rescued Uridine_Rescue->Not_Rescued No On_Target Conclusion: On-Target Effect (Pyrimidine Depletion) Rescued->On_Target Off_Target Hypothesis: Off-Target Effect (e.g., Ferroptosis) Not_Rescued->Off_Target Ferroptosis_Inhibitor Test Ferroptosis Inhibitors (e.g., Ferrostatin-1) Off_Target->Ferroptosis_Inhibitor Ferroptosis_Rescued Cell Death Rescued Ferroptosis_Inhibitor->Ferroptosis_Rescued Yes Ferroptosis_Not_Rescued Cell Death NOT Rescued Ferroptosis_Inhibitor->Ferroptosis_Not_Rescued No Confirm_Ferroptosis Conclusion: Ferroptosis Confirmed (FSP1 Inhibition Likely) Ferroptosis_Rescued->Confirm_Ferroptosis Other_Off_Target Conclusion: Other Off-Target Effect or Experimental Artifact Ferroptosis_Not_Rescued->Other_Off_Target

Caption: Troubleshooting workflow for unexpected cell death.

References

improving the bioavailability of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhodh-IN-18, a potent and selective inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a focus on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH) with a high potency (IC50 = 0.2 nM).[1] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides, which can in turn inhibit the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[3][4]

Q2: What are the potential therapeutic applications of this compound?

A2: As an inhibitor of a key enzyme in pyrimidine synthesis, this compound and other DHODH inhibitors are being investigated for their therapeutic potential in various diseases characterized by rapid cell proliferation. These include cancers, particularly hematological malignancies like acute myeloid leukemia (AML), and autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.[2][4]

Q3: What are the likely physicochemical properties of this compound?

A3: Based on its chemical structure, this compound (Molecular Formula: C21H16ClF5N6O4, Molecular Weight: 546.83 g/mol ) is predicted to be a lipophilic compound with low aqueous solubility.[1] Many kinase inhibitors with similar structural features exhibit poor water solubility.[5] This would classify it as a Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

Q4: Why is the bioavailability of this compound a concern?

A4: The predicted low aqueous solubility of this compound is a primary reason for concern regarding its oral bioavailability. For a compound to be absorbed from the gastrointestinal tract into the bloodstream, it must first dissolve in the gut fluids. Poor solubility can lead to low dissolution rates, resulting in limited absorption and, consequently, low and variable bioavailability.[6][7] This can make it challenging to achieve therapeutic concentrations of the drug in preclinical in vivo studies.

Q5: How can I improve the oral bioavailability of this compound for my in vivo experiments?

A5: Improving the oral bioavailability of poorly soluble compounds like this compound typically involves using specialized formulation strategies. The goal of these strategies is to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract. Common approaches include the use of co-solvents, surfactants, lipid-based formulations (such as self-emulsifying drug delivery systems - SEDDS), and particle size reduction techniques (e.g., nanosuspensions).[6][7][8]

Troubleshooting Guides

Issue: Low or variable plasma concentrations of this compound in animal studies.

This is a common issue for poorly soluble compounds. The following table outlines potential formulation strategies to address this problem.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System Dissolving this compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, DMSO) and water.Simple to prepare, suitable for early-stage studies.Risk of drug precipitation upon dilution in the aqueous environment of the gut. Potential for solvent toxicity at high concentrations.
Nanosuspension Reducing the particle size of this compound to the nanometer range.Increased surface area leads to a higher dissolution rate. Can be administered orally or intravenously.Requires specialized equipment (e.g., high-pressure homogenizer, bead mill). Potential for particle aggregation over time.
Lipid-Based Formulation (e.g., SEDDS) Dissolving this compound in a mixture of oils, surfactants, and co-solvents.Forms a fine emulsion in the gut, increasing the surface area for absorption. Can enhance lymphatic uptake.More complex to formulate and characterize. Potential for gastrointestinal side effects with some excipients.
Amorphous Solid Dispersion Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state.The amorphous form has higher solubility and dissolution rate than the crystalline form.Can be physically unstable and revert to the less soluble crystalline form over time. Requires specialized manufacturing processes (e.g., spray drying, hot-melt extrusion).

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Rodents

This protocol provides a general method for preparing a simple co-solvent formulation suitable for early preclinical studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bar

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add a sufficient volume of PEG 400 to the vial to achieve the desired final concentration.

  • Add Tween® 80 to a final concentration of 5-10% (v/v) to aid in solubilization and prevent precipitation upon dilution.

  • Gently vortex the mixture and then place it on a magnetic stirrer until the compound is fully dissolved. Sonication can be used to expedite dissolution.

  • If necessary, sterile water can be added to adjust the final volume and viscosity. Ensure the final concentration of PEG 400 is well-tolerated by the animal species.

  • Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Basic Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic experimental design to evaluate the oral bioavailability of a this compound formulation.

Animal Model:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Experimental Groups:

  • Group 1 (Intravenous - IV): this compound administered as a solution (e.g., in a co-solvent system suitable for IV injection) at a dose of 1-2 mg/kg. This group is essential to determine the absolute bioavailability.

  • Group 2 (Oral - PO): this compound administered via oral gavage using the test formulation at a dose of 10-50 mg/kg.

Procedure:

  • Fast the mice overnight (with access to water) before dosing.

  • Administer this compound to each group via the respective route.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Signaling Pathway

Caption: DHODH signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_data Data Analysis Select_Strategy Select Formulation Strategy (e.g., Co-solvent, Nanosuspension) Prepare_Formulation Prepare Formulation Select_Strategy->Prepare_Formulation Characterize_Formulation Characterize Formulation (e.g., Solubility, Stability) Prepare_Formulation->Characterize_Formulation Animal_Dosing Animal Dosing (IV and PO) Characterize_Formulation->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Workflow for improving and evaluating the oral bioavailability of this compound.

References

strategies to enhance the efficacy of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhodh-IN-18, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficacy of your experiments with this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent small molecule inhibitor of human dihydroorotate dehydrogenase (DHODH), with an IC50 of 0.2 nM.[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells that are heavily reliant on this pathway.[4]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in DMSO at a concentration of 10 mM.[5] For long-term storage, it is recommended to store the compound as a solid at -20°C for up to two years, and in solvent at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles of the stock solution.

Q3: My cells are not responding to this compound treatment. What are the possible reasons?

A3: There are several potential reasons for a lack of response:

  • Cell type dependence: Some cell lines may be less dependent on the de novo pyrimidine synthesis pathway and may rely more on the pyrimidine salvage pathway.

  • Uridine (B1682114) salvage: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition.[3] Consider using dialyzed fetal bovine serum (FBS) to minimize exogenous uridine.

  • Incorrect dosage: Ensure that the concentration of this compound is appropriate for your cell line. We recommend performing a dose-response curve to determine the optimal concentration.

  • Compound integrity: Ensure that the compound has been stored correctly and has not degraded.

Q4: Can I combine this compound with other therapeutic agents?

A4: Yes, combination therapies have shown promise in enhancing the efficacy of DHODH inhibitors. For example, combining DHODH inhibitors with immune checkpoint blockade has been shown to increase cancer cell antigen presentation.[7] Synergistic effects have also been observed with agents like cisplatin (B142131) and temozolomide (B1682018) in preclinical models.[8][9]

Q5: Are there any known off-target effects of DHODH inhibitors?

A5: Some DHODH inhibitors, like brequinar, have been reported to have off-target effects, such as the inhibition of Ferroptosis Suppressor Protein-1 (FSP1). This can lead to increased sensitivity to ferroptosis, a form of iron-dependent cell death. While the specific off-target effects of this compound have not been fully characterized, it is a possibility to consider when analyzing unexpected experimental outcomes.

II. Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Efficacy/No Cellular Response Cell line relies on the pyrimidine salvage pathway.Perform a uridine rescue experiment. If adding uridine reverses the (lack of) effect, it confirms on-target DHODH inhibition. Consider using cell lines known to be sensitive to DHODH inhibitors or using dialyzed FBS in your culture medium.
Insufficient drug concentration.Perform a dose-response experiment to determine the IC50 for your specific cell line.
Compound degradation.Ensure proper storage of this compound. Prepare fresh stock solutions from solid compound if degradation is suspected.
High Cell Death in Control Group DMSO toxicity.Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that your control group is treated with the same concentration of DMSO as the experimental group.
Inconsistent Results Between Experiments Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and media formulations.
Pipetting errors.Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Unexpected Phenotype (e.g., changes in cell morphology not typical of apoptosis) Potential off-target effects.Investigate alternative cell death pathways, such as ferroptosis, especially if you observe lipid peroxidation. Consider using a structurally different DHODH inhibitor as a control.

III. Quantitative Data

The following table summarizes the in vitro potency of various DHODH inhibitors against the human DHODH enzyme.

Compound IC50 (nM) Reference
This compound 0.2 [1][2]
Brequinar1.8
Teriflunomide>10,000[3]
Leflunomide>10,000[3]
BAY-2402234-

IV. Experimental Protocols

A. Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add 20 µL of MTT reagent and incubate for 4 hours followed by the addition of 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Uridine Rescue Experiment

This protocol is to confirm that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

  • This compound

  • Uridine

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium (preferably with dialyzed FBS)

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Prepare a set of this compound dilutions with and without a final concentration of 100 µM uridine.

  • Add 100 µL of these solutions to the respective wells.

  • Follow steps 4-7 of the Cell Viability Assay protocol.

  • Compare the cell viability curves. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms on-target activity.

C. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

V. Visualizations

A. Signaling Pathways

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_downstream Downstream Cellular Effects Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Depletion Pyrimidine Depletion UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Dhodh_IN_18 This compound Dhodh_IN_18->Orotate Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis cMyc_down c-Myc Downregulation Pyrimidine_Depletion->cMyc_down mTOR_inhibition mTOR Pathway Inhibition Pyrimidine_Depletion->mTOR_inhibition

Caption: Mechanism of this compound action and its downstream cellular effects.

B. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Optional) start Seed Cells treat Treat with This compound start->treat viability Cell Viability Assay (IC50 Determination) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis rescue Uridine Rescue Experiment treat->rescue xenograft Establish Xenograft Tumor Model viability->xenograft Inform In Vivo Dose treat_animal Treat with This compound xenograft->treat_animal monitor Monitor Tumor Growth treat_animal->monitor end_point Endpoint Analysis (e.g., IHC) monitor->end_point

References

Technical Support Center: Mitigating Side Effects of DHODH Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, such as Dhodh-IN-18, in animal studies. The information provided is based on the known class effects of DHODH inhibitors and established mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other DHODH inhibitors?

A1: this compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA.[2][3] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are vital for the proliferation of rapidly dividing cells such as cancer cells and activated immune cells.[2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis in susceptible cells.[4]

Q2: What are the common side effects observed with DHODH inhibitors in animal studies?

A2: The side effects of DHODH inhibitors are typically associated with their mechanism of action, affecting rapidly proliferating tissues. Common side effects observed in animal studies with DHODH inhibitors like Brequinar (B1684385) include:

  • Myelosuppression: This can manifest as leukocytopenia (low white blood cell count) and thrombocytopenia (low platelet count) due to the inhibition of hematopoietic cell proliferation.[5][6]

  • Gastrointestinal Toxicity: Villous atrophy in the jejunum has been reported, which can lead to gastrointestinal disturbances.[5][7]

  • Reduced Body Weight Gain: This is a common general toxicity sign.[5]

  • Thymic Atrophy and Cellular Depletion of Bone Marrow and Spleen: These effects are indicative of the immunosuppressive activity of DHODH inhibitors.[5]

Q3: How can the side effects of this compound be mitigated in animal studies?

A3: The primary strategy to mitigate the on-target toxicity of DHODH inhibitors is through uridine (B1682114) rescue . Since DHODH inhibitors block the de novo synthesis of pyrimidines, providing an external source of uridine allows cells to produce pyrimidines through the salvage pathway, thus bypassing the enzymatic block. The effects of DHODH inhibitors have been shown to be reversible by the addition of uridine.[8][9][10]

Q4: Are there differences in the side effect profiles of various DHODH inhibitors?

A4: Yes, there can be differences in the safety profiles of various DHODH inhibitors. Newer generation inhibitors, such as ASLAN003, have been developed to have improved potency and potentially better safety profiles compared to first-generation inhibitors.[11][12][13][14] However, the potential for mechanism-based side effects remains.

Troubleshooting Guides

Issue 1: Excessive Body Weight Loss or Poor General Health of Animals
  • Potential Cause: High dose of this compound leading to systemic toxicity.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of this compound to the minimum effective dose.

    • Uridine Supplementation: Implement a uridine rescue protocol. Administer uridine in the drinking water or via an appropriate route of administration.

    • Supportive Care: Provide nutritional support and monitor the animals' hydration status.

Issue 2: Severe Myelosuppression (Leukocytopenia, Thrombocytopenia)
  • Potential Cause: Inhibition of hematopoietic progenitor cell proliferation in the bone marrow.

  • Troubleshooting Steps:

    • Monitor Blood Counts: Perform regular complete blood counts (CBCs) to monitor the severity of myelosuppression.

    • Implement Uridine Rescue: Start a uridine rescue protocol immediately upon observing significant drops in white blood cell or platelet counts.

    • Adjust Dosing Schedule: Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.

Issue 3: Gastrointestinal Distress (Diarrhea, Dehydration)
  • Potential Cause: Damage to the rapidly dividing epithelial cells of the gastrointestinal tract.

  • Troubleshooting Steps:

    • Uridine Supplementation: Administer uridine to support the recovery of the intestinal epithelium.

    • Supportive Care: Provide fluid and electrolyte replacement to combat dehydration.

    • Dietary Modification: Offer a more easily digestible diet.

Data Presentation

Table 1: Common Side Effects of DHODH Inhibitors in Animal Studies and Mitigation Strategies

Side EffectAffected SystemMitigation StrategyMonitoring Parameters
MyelosuppressionHematopoieticUridine Rescue, Dose Reduction/SchedulingComplete Blood Counts (WBC, Platelets)
Gastrointestinal ToxicityDigestiveUridine Rescue, Supportive CareBody Weight, Fecal Consistency, Hydration Status
Reduced Body Weight GainSystemicDose Reduction, Uridine Rescue, Nutritional SupportBody Weight, Food and Water Intake
ImmunosuppressionImmuneDose TitrationLymphocyte Subpopulation Analysis (optional)

Experimental Protocols

Protocol: Uridine Rescue in a Mouse Tumor Xenograft Model

This protocol outlines a general procedure for uridine rescue to mitigate the side effects of this compound in a mouse xenograft study.

1. Materials:

  • This compound formulated for in vivo administration.
  • Uridine (Sigma-Aldrich or equivalent).
  • Sterile water for injection or appropriate vehicle.
  • Drinking water bottles.
  • Tumor-bearing mice.

2. Procedure:

  • Uridine Solution Preparation: Prepare a stock solution of uridine in sterile water. A common concentration for administration in drinking water is 0.5% to 1% (w/v). Ensure the uridine is fully dissolved.
  • Administration:
  • Prophylactic Rescue: Begin uridine supplementation in the drinking water 24 hours before the first dose of this compound and continue throughout the treatment period.
  • Therapeutic Rescue: If side effects are observed, immediately provide drinking water supplemented with uridine.
  • This compound Administration: Administer this compound according to the planned experimental schedule (e.g., daily oral gavage).
  • Monitoring:
  • Monitor body weight, food and water intake, and clinical signs of toxicity daily.
  • Perform CBCs at baseline and at regular intervals (e.g., weekly) to monitor for myelosuppression.
  • Measure tumor volume as per the study design to ensure uridine rescue does not compromise the anti-tumor efficacy.

3. Expected Outcome:

  • Amelioration of body weight loss.
  • Normalization of blood cell counts.
  • Reduction in gastrointestinal side effects.
  • Maintained anti-tumor efficacy of this compound.

Visualizations

DHODH_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP ... Uridine_ext Exogenous Uridine Uridine_int Intracellular Uridine Uridine_ext->Uridine_int Nucleoside Transporters Uridine_int->UMP Uridine Kinase Dhodh_IN_18 Dhodh_IN_18 Dhodh_IN_18->Dihydroorotate Inhibits DNA_RNA DNA and RNA UTP_CTP->DNA_RNA Synthesis

Caption: De Novo and Salvage Pathways for Pyrimidine Synthesis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Implant_Tumor Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Establish Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Group1 Vehicle Control Randomize->Group1 Group2 This compound Randomize->Group2 Group3 This compound + Uridine Rescue Randomize->Group3 Monitor Daily Monitoring: - Body Weight - Clinical Signs Group1->Monitor Group2->Monitor Group3->Monitor Measure_Tumor Tumor Volume Measurement (2-3x/week) Monitor->Measure_Tumor Blood_Collection Blood Collection (Baseline, Weekly) Measure_Tumor->Blood_Collection Analyze_Efficacy Analyze Efficacy Data: - Tumor Growth Inhibition Measure_Tumor->Analyze_Efficacy Analyze_Toxicity Analyze Toxicity Data: - Body Weight Change - CBC Results Blood_Collection->Analyze_Toxicity Conclusion Draw Conclusions on Mitigation Strategy Analyze_Toxicity->Conclusion Analyze_Efficacy->Conclusion

Caption: Experimental Workflow for Uridine Rescue Study.

References

Validation & Comparative

A Comparative Guide to DHODH Inhibitors: Dhodh-IN-18 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dhodh-IN-18 with other prominent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, namely Brequinar (B1684385), Leflunomide, and its active metabolite Teriflunomide. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a detailed analysis of the performance and characteristics of these compounds based on available experimental data.

Introduction to DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the fourth step – the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[1] By targeting DHODH, these inhibitors can effectively deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis, making DHODH an attractive target for the development of anticancer and immunomodulatory drugs.

Quantitative Comparison of DHODH Inhibitors

The following tables summarize the inhibitory potency of this compound, Brequinar, Leflunomide, and Teriflunomide against the DHODH enzyme and various cancer cell lines.

Table 1: In Vitro Inhibitory Potency against Human DHODH (hDHODH)

InhibitorIC50 (nM)Reference
This compound0.2N/A
Brequinar4.5 - 10[3][4]
Teriflunomide (A77 1726)407.8 - 411[3][5]
LeflunomideProdrug, active metabolite is Teriflunomide[6]

Table 2: Inhibitory Potency (IC50) against Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
Brequinar A-375Melanoma0.59[7]
A549Lung Carcinoma4.1[7]
HCT 116Colorectal Carcinoma0.48[8]
MIA PaCa-2Pancreatic Cancer0.68[8]
HeLaCervical Cancer0.156 (72h)[9]
CaSkiCervical Cancer0.228 (72h)[9]
Leflunomide T24Bladder Cancer39.0 (48h)[10]
5637Bladder Cancer84.4 (48h)[10]
HeLaCervical Cancer20 - 51 (72-144h)[11]
H460Non-small cell lung cancer27 (72h)[11]
Teriflunomide (A77 1726) DaudiBurkitt's Lymphoma13[12]
RamosBurkitt's Lymphoma18[12]
RajiBurkitt's Lymphoma39[12]
JurkatT-cell Leukemia26.65 - 43.22[6]
RPMI-8226Multiple Myeloma99.87[13]
MDA-MB-468Triple Negative Breast Cancer31.36 (96h)[14]
BT549Triple Negative Breast Cancer31.83 (96h)[14]
MDA-MB-231Triple Negative Breast Cancer59.72 (96h)[14]

DHODH Signaling Pathway

The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its connection to mitochondrial respiration.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_inhibitors DHODH Inhibitors Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport Orotate_cytosol Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate_cytosol->OMP UMPS UMP Uridine (B1682114) 5'-monophosphate (UMP) OMP->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate_cytosol Transport DHODH DHODH CoQH2 Coenzyme QH2 (Ubiquinol) CoQ Coenzyme Q (Ubiquinone) CoQ->DHODH e- acceptor ETC Electron Transport Chain (Complex III) CoQH2->ETC e- donor DhodhIN18 This compound DhodhIN18->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Inhibition Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Experimental Protocols

In Vitro DHODH Inhibition Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test compounds (this compound, Brequinar, Teriflunomide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the recombinant human DHODH enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15][16]

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the effect of DHODH inhibitors on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, A549, etc.)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (this compound, Brequinar, Leflunomide, Teriflunomide)

  • Uridine (for rescue experiments)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Microplate reader (for absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a vehicle control. For rescue experiments, a parallel set of wells can be co-treated with the inhibitor and uridine (e.g., 100 µM).

  • Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis. . Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][17]

Selectivity and Mechanism of Action

  • This compound: While specific selectivity data is not widely available in the public domain, its potent enzymatic inhibition suggests a high affinity for DHODH.

  • Brequinar: Brequinar is a potent and selective inhibitor of DHODH.[18] However, it has a narrow therapeutic window, which has limited its clinical development.[18]

  • Leflunomide/Teriflunomide: Teriflunomide is a selective and reversible inhibitor of DHODH.[19] It is considered cytostatic rather than cytotoxic to most cells because many cell types can utilize the pyrimidine salvage pathway to bypass the block in de novo synthesis.[6] However, at higher concentrations, it can also inhibit tyrosine kinases.[20] The safety profile of Leflunomide has been well-documented, with the most common adverse events being manageable.[21]

Concluding Remarks

This compound emerges as a highly potent inhibitor of human DHODH in enzymatic assays, demonstrating significantly greater potency than Brequinar and Teriflunomide. While comprehensive data on its cellular activity and selectivity profile are still emerging, its sub-nanomolar IC50 against the target enzyme suggests it is a promising candidate for further investigation.

Brequinar also exhibits high potency but has been hampered by its narrow therapeutic index. Leflunomide and its active metabolite Teriflunomide are established immunomodulatory agents with a well-characterized safety profile, though they are less potent DHODH inhibitors compared to this compound and Brequinar.

The choice of a DHODH inhibitor for research or therapeutic development will depend on the specific application, balancing the need for high potency with a favorable safety and selectivity profile. Further head-to-head studies comparing the cellular effects and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic potential.

References

A Preclinical Head-to-Head: Evaluating the DHODH Inhibitors Dhodh-IN-18 and Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), Dhodh-IN-18 and brequinar (B1684385), based on available preclinical data. This document summarizes their performance, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to inform further research and development.

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for therapeutic intervention in cancer and autoimmune diseases. Both this compound and brequinar are potent inhibitors of this enzyme, albeit with varying levels of preclinical characterization.

Mechanism of Action

Both this compound and brequinar target DHODH, a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines. This process is essential for the production of DNA and RNA.[1] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidine nucleotides, which are crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[1] This inhibition leads to cell cycle arrest and, in some cases, apoptosis.

dot

DHODH_Inhibition_Pathway cluster_Mitochondria Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubiquinol Ubiquinol DHODH->Ubiquinol Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Ubiquinone Ubiquinone Ubiquinone->DHODH This compound This compound This compound->DHODH Inhibition Brequinar Brequinar Brequinar->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 1. Mechanism of DHODH Inhibition.

In Vitro Performance

A critical aspect of preclinical evaluation is the determination of a compound's potency against its target and its effect on cancer cell proliferation. While extensive data is available for brequinar across a multitude of cell lines, published information on the in vitro activity of this compound is currently limited to its enzymatic inhibition.

Table 1: In Vitro Activity of this compound and Brequinar

CompoundTargetIC50 (Enzymatic Assay)Cell LineIC50 (Cell-Based Assay)
This compound Human DHODH0.2 nMData not availableData not available
Brequinar Human DHODH5.2 nM[2]HeLa (Cervical Cancer)0.338 µM (48h), 0.156 µM (72h)[3]
CaSki (Cervical Cancer)0.747 µM (48h), 0.228 µM (72h)[3]
Neuroblastoma Cell LinesRange of IC50 values reported[4]
Breast Cancer Cell LinesMCF-7 and MDAMB-231 responsive[2]

In Vivo Efficacy in Preclinical Models

In vivo studies are essential to assess the therapeutic potential of a drug candidate in a living organism. Brequinar has been evaluated in numerous preclinical cancer models, demonstrating its ability to inhibit tumor growth and prolong survival. To date, no in vivo efficacy data for this compound has been identified in publicly available literature.

Table 2: In Vivo Efficacy of Brequinar in Preclinical Models

Cancer ModelAnimal ModelDosing RegimenKey FindingsReference
NeuroblastomaXenograft and Transgenic Mice50 mg/kg intraperitoneally every 3 daysSignificantly reduced tumor growth and extended survival. Combination with temozolomide (B1682018) was curative in a majority of transgenic mice.[4][5]
Melanoma (B16F10)Syngeneic C57Bl/6J mice10 mg/kg intraperitoneally dailySuppressed tumor growth and enhanced the efficacy of immune checkpoint blockade.[1]
Cervical Cancer (HeLa)Nude Mouse XenograftNot specifiedSynergistic antitumor effect when combined with cisplatin.[3]
Colon Cancer (HCT 116)Mouse XenograftNot specifiedShowed significant inhibition of tumor growth.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used in the evaluation of DHODH inhibitors.

Cell Viability Assay

This assay determines the concentration of a drug that inhibits cell proliferation by 50% (IC50).

dot

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add serial dilutions of DHODH inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a specified period (e.g., 48-72h) Add_Inhibitor->Incubate Add_Reagent Add viability reagent (e.g., CCK-8, MTT) Incubate->Add_Reagent Measure_Absorbance Measure absorbance with a microplate reader Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Cell Viability Assay Workflow.

Protocol:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the DHODH inhibitor (e.g., brequinar) or vehicle control.[3]

  • The plates are incubated for a defined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[3]

  • At the end of the incubation period, a cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.[3]

  • After a further incubation period as per the manufacturer's instructions, the absorbance is measured using a microplate reader at the appropriate wavelength.[3]

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of inhibition against the drug concentration.[3]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in an animal model.

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Tumor_Xenograft_Workflow Start Start Inject_Cells Subcutaneously inject cancer cells into immunocompromised mice Start->Inject_Cells Monitor_Tumors Monitor tumor growth until a palpable size is reached Inject_Cells->Monitor_Tumors Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumors->Randomize_Mice Administer_Drug Administer DHODH inhibitor or vehicle control according to the dosing schedule Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume and body weight regularly Administer_Drug->Measure_Tumors Analyze_Data Analyze tumor growth inhibition and survival data Measure_Tumors->Analyze_Data End End Analyze_Data->End

Figure 3. In Vivo Tumor Xenograft Workflow.

Protocol:

  • A suspension of cancer cells (e.g., HeLa, HCT 116) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[3][4]

  • Tumor growth is monitored regularly with calipers.[6]

  • When tumors reach a predetermined size, the mice are randomized into different treatment groups, including a vehicle control group and one or more groups receiving the DHODH inhibitor.[4]

  • The drug is administered according to a specified route (e.g., intraperitoneal, oral) and schedule.[5]

  • Tumor volumes and mouse body weights are measured at regular intervals throughout the study.[6]

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or metabolomics.[1]

  • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Survival analysis may also be performed.[5]

Conclusion

Based on the currently available preclinical data, brequinar is a well-characterized DHODH inhibitor with demonstrated in vitro and in vivo anti-cancer activity across a range of tumor types. This compound, while exhibiting highly potent enzymatic inhibition of human DHODH, lacks published data on its cellular and in vivo efficacy. This data gap makes a direct, comprehensive comparison with brequinar challenging. Further preclinical studies on this compound are necessary to fully elucidate its therapeutic potential and to provide a more complete picture of its performance relative to other DHODH inhibitors like brequinar. Researchers are encouraged to consider the extensive preclinical dataset for brequinar as a benchmark when evaluating novel DHODH inhibitors.

References

Unveiling the Anticancer Potential of Dhodh-IN-18: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), Dhodh-IN-18, has demonstrated exceptional potency in preclinical evaluations, suggesting a promising new avenue for anticancer therapy. This guide provides a comprehensive comparison of this compound with other DHODH inhibitors and standard-of-care chemotherapeutics, supported by experimental data to validate its anticancer effects. The information is tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a recently identified small molecule, exhibits potent and specific inhibition of human DHODH, a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis. By targeting DHODH, this compound effectively starves cancer cells of essential building blocks, leading to cell growth inhibition and apoptosis. This guide presents a comparative analysis of this compound's in vitro efficacy against established DHODH inhibitors and conventional anticancer agents, details the experimental methodologies for its evaluation, and visualizes the underlying signaling pathways.

Comparative Efficacy of this compound and Other Anticancer Agents

The anti-proliferative activity of this compound was evaluated against the human acute myeloid leukemia (AML) cell line MOLM-13 and compared with other DHODH inhibitors and standard AML therapies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

DHODH Inhibitor DHODH IC50 (nM) MOLM-13 IC50 (nM)
This compound 0.2 0.2 [1]
Brequinar5.2~10-50 (various AML cell lines)
Teriflunomide (B560168)407.8>10,000 (various cancer cell lines)
Standard AML Therapy MOLM-13 IC50 (nM)
Cytarabine~10-100
Venetoclax~5-20

Note: IC50 values for Brequinar, Teriflunomide, Cytarabine, and Venetoclax are approximate ranges compiled from multiple studies for comparative purposes.

As the data indicates, this compound demonstrates remarkable potency against both the DHODH enzyme and the MOLM-13 AML cell line, with IC50 values in the sub-nanomolar range. This positions it as a significantly more potent inhibitor than the established DHODH inhibitor Teriflunomide and comparable to or more potent than Brequinar and standard-of-care AML drugs like Cytarabine and Venetoclax in this specific cell line.

In Vivo Preclinical Models: A Glimpse into Therapeutic Potential

While in vivo data for this compound is not yet publicly available, the therapeutic potential of targeting DHODH has been extensively validated in preclinical animal models using other inhibitors like Brequinar. These studies provide a strong rationale for the future in vivo investigation of this compound.

Brequinar in AML Xenograft Models:

  • Model: Subcutaneous or intravenous injection of human AML cell lines (e.g., THP-1, HL-60, MOLM-13, OCI/AML3) into immunodeficient mice (e.g., NOD/SCID).

  • Treatment: Brequinar administered via intraperitoneal injection or oral gavage.

  • Results: Significant reduction in tumor growth, decreased leukemia burden in the bone marrow, and prolonged survival of the treated mice.[2]

Teriflunomide in Solid Tumor Xenograft Models:

  • Model: Subcutaneous injection of human cancer cell lines (e.g., glioblastoma, non-small cell lung cancer) into immunodeficient mice.

  • Treatment: Teriflunomide administered orally.

  • Results: Inhibition of tumor growth and a modest increase in survival.[3][4]

Standard-of-Care Agents in AML Xenograft Models:

  • Cytarabine: Administration via intraperitoneal injection in AML xenograft models leads to a significant cytoreductive effect.[5]

  • Venetoclax: Oral administration in AML xenograft models reduces tumor growth and leukemia burden.[6][7]

The robust anti-tumor activity observed with DHODH inhibitors in these preclinical models underscores the potential of this compound as a future therapeutic agent.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methodologies employed in the evaluation of DHODH inhibitors, the following diagrams are provided.

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC Ubiquinone -> Ubiquinol Orotate Orotate DHODH->Orotate Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Aspartate Aspartate Aspartate->Dihydroorotate Dihydroorotate->DHODH Transport Dihydroorotate->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP dUTP dUTP UTP->dUTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP->DNA_RNA_Synthesis dCTP dCTP CTP->dCTP CTP->DNA_RNA_Synthesis dTTP dTTP dUTP->dTTP dTTP->DNA_RNA_Synthesis dCTP->DNA_RNA_Synthesis Dhodh_IN_18 This compound Dhodh_IN_18->DHODH Inhibition

Caption: DHODH Signaling Pathway in Pyrimidine Biosynthesis.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cancer_Cells Cancer Cell Lines (e.g., MOLM-13) Drug_Treatment Treat with this compound & Comparators Cancer_Cells->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay IC50_Determination Determine IC50 Values Viability_Assay->IC50_Determination Immunodeficient_Mice Immunodeficient Mice (e.g., NOD/SCID) Xenograft Establish Xenograft Model (e.g., MOLM-13 cells) Immunodeficient_Mice->Xenograft Drug_Administration Administer this compound & Comparators Xenograft->Drug_Administration Tumor_Monitoring Monitor Tumor Growth & Survival Drug_Administration->Tumor_Monitoring Efficacy_Analysis Analyze Therapeutic Efficacy Tumor_Monitoring->Efficacy_Analysis

Caption: Experimental Workflow for Anticancer Drug Evaluation.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MOLM-13)

  • 96-well opaque-walled plates

  • This compound and comparator compounds

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Protocol:

  • Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound and comparator compounds in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model (AML)

This protocol describes the establishment of a human AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anticancer compounds.

Materials:

  • Human AML cell line (e.g., MOLM-13)

  • Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)

  • This compound and comparator compounds formulated for in vivo administration

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Culture MOLM-13 cells under standard conditions.

  • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8][9]

  • Monitor the mice for tumor development. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound and comparator compounds according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle used for drug formulation.

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • For survival studies, monitor the mice until they meet predefined humane endpoints.

Conclusion

This compound is a highly potent inhibitor of DHODH with promising anticancer activity, particularly in the context of acute myeloid leukemia. Its superior in vitro potency compared to existing DHODH inhibitors and standard-of-care agents warrants further investigation, especially in in vivo preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of this promising therapeutic candidate. The targeting of cellular metabolism through DHODH inhibition represents a compelling strategy in oncology, and this compound stands out as a lead compound for advancing this approach.

References

Comparative Analysis of DHODH Inhibitors: Teriflunomide vs. Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Generations of Dihydroorotate (B8406146) Dehydrogenase Inhibitors

In the landscape of therapies targeting autoimmune diseases and cancer, the enzyme dihydroorotate dehydrogenase (DHODH) has emerged as a critical target. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells such as activated lymphocytes and cancer cells. This guide provides a detailed comparative analysis of two key DHODH inhibitors: teriflunomide (B560168), an immunomodulatory agent approved for the treatment of multiple sclerosis, and brequinar (B1684385), a potent, first-generation inhibitor that has been extensively studied in the context of cancer and transplantation.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical potency, cellular effects, and the experimental methodologies used to evaluate them. While the initial request was for a comparison with "Dhodh-IN-18," no publicly available information exists for this compound. Therefore, brequinar has been selected as a representative potent DHODH inhibitor for a robust and informative comparison.

Mechanism of Action: Targeting a Key Metabolic Choke Point

Both teriflunomide and brequinar exert their primary effect by inhibiting DHODH.[1][2] By blocking this enzyme, they deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis.[1][2] This leads to a cytostatic effect, primarily arresting cells in the S phase of the cell cycle and thereby inhibiting their proliferation.[3] This shared mechanism underscores their utility in diseases characterized by pathological cell proliferation.

Teriflunomide is the active metabolite of leflunomide (B1674699) and is a selective and reversible inhibitor of DHODH.[3] Brequinar is also a potent and selective inhibitor of DHODH.[1] The primary distinction lies in their potency and their historical and current therapeutic applications.

Quantitative Comparison of In Vitro Potency

The inhibitory activity of teriflunomide and brequinar against DHODH has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

CompoundTargetIC50 (nM)Reference
Teriflunomide Human DHODH773[4]
Human DHODH411[5]
Human DHODH407.8[6]
Rat DHODH18[4]
Brequinar Human DHODH5.2[7]
Human DHODH~20[8]
Mammalian DHODH12[9][10]
Human DHODH4.5[5]

This table summarizes the reported IC50 values for teriflunomide and brequinar against DHODH. The variation in values can be attributed to different experimental conditions and assay formats.

Cellular and In Vivo Efficacy: A Snapshot

The in vitro potency of these inhibitors translates to effects on cell proliferation and in vivo efficacy in various disease models.

Teriflunomide:

  • In clinical trials for relapsing-remitting multiple sclerosis (RRMS), teriflunomide has been shown to significantly reduce the annualized relapse rate compared to placebo.[11][12][13]

  • Real-world data have supported its effectiveness as a first-line or switch therapy for RRMS.[14]

  • In vitro, teriflunomide inhibits the proliferation of mitogen-stimulated lymphocytes and microglia.[15][16]

Brequinar:

  • Brequinar has demonstrated potent antitumor activity in preclinical models of various cancers, including neuroblastoma and melanoma.[17][18]

  • It has been shown to induce differentiation in acute myeloid leukemia (AML) cells.[17]

  • In vivo studies have shown that brequinar can suppress tumor growth and prolong survival in animal models.[17] However, its clinical development in oncology has been hampered by a narrow therapeutic window.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize DHODH inhibitors.

DHODH Enzymatic Assay

This assay directly measures the enzymatic activity of DHODH and its inhibition by test compounds.

Principle: The activity of DHODH can be monitored by measuring the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate.[19]

Protocol:

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[20]

    • Substrate: Dihydroorotic acid.

    • Electron acceptor: Coenzyme Q10.[19]

    • Indicator: 2,6-dichloroindophenol (DCIP).[19]

    • Test compounds (Teriflunomide, Brequinar) dissolved in DMSO.

  • Procedure:

    • Pre-incubate the recombinant DHODH enzyme with the test compound at various concentrations in the assay buffer for 30 minutes at 25°C.[19]

    • Initiate the reaction by adding dihydroorotic acid and coenzyme Q10.

    • Monitor the decrease in absorbance of DCIP at 650 nm over time using a microplate reader.[19]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cell Proliferation Assay

This assay assesses the effect of DHODH inhibitors on the growth of cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[21]

Protocol:

  • Cell Culture:

    • Seed cells (e.g., activated peripheral blood mononuclear cells (PBMCs), cancer cell lines like HCT116) in 96-well plates at an appropriate density.[5][15]

  • Treatment:

    • After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compound (Teriflunomide or Brequinar).

    • Include a DMSO-treated control group.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator.[5]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[21]

  • Solubilization and Measurement:

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[21]

    • Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Molecular and Experimental Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathway and experimental workflows.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate CoQH2 Coenzyme Q H2 DHODH->CoQH2 CoQ Coenzyme Q CoQ->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH Brequinar Brequinar Brequinar->DHODH DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: DHODH Inhibition Pathway.

DHODH_Enzymatic_Assay start Start reagents Prepare Reagents: - DHODH Enzyme - Assay Buffer - Substrates - Inhibitors start->reagents preincubation Pre-incubate DHODH with Inhibitor reagents->preincubation reaction Initiate Reaction with Dihydroorotate & CoQ10 preincubation->reaction measurement Measure DCIP Absorbance at 650 nm reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: DHODH Enzymatic Assay Workflow.

Cell_Proliferation_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with DHODH Inhibitors seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Cell Proliferation Assay Workflow.

References

DHODH Inhibitors as Broad-Spectrum Antivirals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antiviral activity of several potent Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors. By targeting a host-cell enzyme essential for pyrimidine (B1678525) biosynthesis, these compounds exhibit broad-spectrum efficacy against a range of RNA viruses.

DHODH is a crucial enzyme in the de novo pyrimidine synthesis pathway, which is vital for the replication of rapidly proliferating cells and many viruses.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, thereby hindering viral replication.[3][4] This host-centric approach offers the advantage of a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4] This guide focuses on a selection of notable DHODH inhibitors, presenting their antiviral efficacy, cytotoxicity, and the methodologies used for their evaluation.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected DHODH inhibitors against various RNA viruses. The data highlights the potent efficacy of compounds such as S416 and Brequinar.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
S416 SARS-CoV-2Vero E60.017>178.6>10505.88[5]
Brequinar SARS-CoV-2Vero E60.123>231.3>1880.49[5]
S312 SARS-CoV-2Vero E61.56>158.2>101.41[5]
Teriflunomide SARS-CoV-2Vero E626.06 (MOI=0.05)>850.4>32.63[5]
6.00 (MOI=0.03)141.75[5]
Leflunomide SARS-CoV-2Vero E641.49>1120>26.99[5]
Remdesivir SARS-CoV-2Vero E60.77>100>129.87[5]
Chloroquine SARS-CoV-2Vero E61.13>100>88.50[5]
Brequinar Ebola virus (mini-replicon)-0.102--[5]
S416 Ebola virus (mini-replicon)-0.018--[5]
Teriflunomide Ebola virus (mini-replicon)-3.41--[5]
S312 Ebola virus (mini-replicon)-11.39--[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiviral Activity Assay (SARS-CoV-2)
  • Cell Culture: Vero E6 cells were seeded in 96-well plates.

  • Infection: Cells were infected with SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019) at a Multiplicity of Infection (MOI) of 0.05 or 0.03.

  • Compound Treatment: Simultaneously with infection, serial dilutions of the test compounds were added to the cells. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours post-infection (h.p.i.).

  • Quantification: Cell supernatants were harvested, and viral RNA was extracted. The number of viral RNA copies was quantified using quantitative real-time PCR (qRT-PCR) to determine the extent of viral replication inhibition.

  • Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of a compound where 50% of its maximal effect is observed, was calculated from the dose-response curves.[5][6]

Cytotoxicity Assay
  • Cell Culture: Uninfected cells of the same type used in the antiviral assay were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with serial dilutions of the test compounds.

  • Incubation: The plates were incubated for a period that matches the duration of the antiviral assay.

  • Viability Assessment: Cell viability was determined using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, was calculated from the dose-response curves.[7][8]

Selectivity Index Calculation

The Selectivity Index (SI) is a ratio that measures the relative effectiveness of a compound in inhibiting viral replication compared to its toxicity to host cells. It is calculated as follows:

SI = CC50 / EC50

A higher SI value is desirable, as it indicates greater selectivity for antiviral activity over cytotoxicity.[7]

Visualizing the Mechanism and Workflow

To better understand the underlying principles of DHODH inhibition and the experimental process, the following diagrams are provided.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_virus Viral Replication Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleotides Nucleotides UMP->Nucleotides Viral_RNA_Synthesis Viral_RNA_Synthesis Nucleotides->Viral_RNA_Synthesis Progeny_Virions Progeny_Virions Viral_RNA_Synthesis->Progeny_Virions DHODH_Inhibitor DHODH Inhibitor (e.g., Dhodh-IN-18) DHODH_Inhibitor->Dihydroorotate

Caption: Mechanism of DHODH inhibitors in blocking viral replication.

Antiviral_Assay_Workflow Start Start Seed_Cells Seed Vero E6 Cells in 96-well plates Start->Seed_Cells Infect_and_Treat Infect with SARS-CoV-2 + Add DHODH Inhibitors Seed_Cells->Infect_and_Treat Incubate Incubate for 48 hours Infect_and_Treat->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant RNA_Extraction Viral RNA Extraction Harvest_Supernatant->RNA_Extraction qRT_PCR Quantify Viral RNA (qRT-PCR) RNA_Extraction->qRT_PCR Calculate_EC50 Calculate EC50 qRT_PCR->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for determining the antiviral efficacy (EC50) of DHODH inhibitors.

References

A Preclinical Comparative Analysis of DHODH Inhibition versus Standard-of-Care Chemotherapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of targeting the de novo pyrimidine (B1678525) biosynthesis pathway with dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors against the standard-of-care chemotherapy regimen in Acute Myeloid Leukemia (AML). Due to the absence of publicly available preclinical data for the specific compound Dhodh-IN-18, this analysis utilizes data from the well-characterized and potent DHODH inhibitor, Brequinar, as a representative agent of this class. The standard-of-care is represented by the "7+3" induction regimen, consisting of cytarabine (B982) and an anthracycline (daunorubicin).

Executive Summary

DHODH inhibitors represent a targeted metabolic approach to cancer therapy, demonstrating significant preclinical activity in AML models. By inhibiting a key enzyme in pyrimidine synthesis, these agents induce differentiation and cell death in leukemic blasts.[1] Standard-of-care chemotherapy, while effective in inducing remission for many patients, relies on cytotoxic mechanisms that can lead to significant toxicity.[2][3] This guide presents a side-by-side comparison of the preclinical data for Brequinar and the "7+3" regimen, highlighting differences in efficacy, mechanism of action, and experimental findings.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the preclinical efficacy of Brequinar and the "7+3" regimen in AML models. It is important to note that these data are compiled from various studies and direct head-to-head comparisons in the same experimental settings are limited.

Table 1: In Vitro Efficacy in AML Cell Lines

ParameterDHODH Inhibitor (Brequinar)Standard-of-Care (Cytarabine/Daunorubicin)Cell Lines Tested
IC50 (Enzymatic) ~20 nM[4][5]Not ApplicableHuman DHODH Enzyme
ED50 (Cell Differentiation) ~1 µM[4][5]Not ApplicableER-HoxA9, U937, THP1
IC50 (Cell Viability) 5.22 µM (ASLAN003) vs. 2.87 µM (Brequinar) in normal CD34+CD38+ BM cells[6]Median IC50 in AML patient samples: Cytarabine: 6µM, Daunorubicin (B1662515): 0.4µM[7]Various AML cell lines (THP-1, MOLM-14, KG-1) and primary AML samples

Table 2: In Vivo Efficacy in AML Xenograft Models

ParameterDHODH Inhibitor (Brequinar)Standard-of-Care (Cytarabine/Daunorubicin)Animal Model
Tumor Growth Inhibition Significant slowing of tumor growth in THP1, HL60, and MOLM13 subcutaneous xenografts.[4]Efficacy demonstrated in human xenograft models, though quantitative data varies.[8]NOD.SCID mice
Survival Prolonged survival in intravenous HL60 and OCI/AML3 leukemia models.[4]Improved survival in xenograft models, correlating with a reduction in leukemic-initiating cells.[8]NOD.SCID mice
Induction of Differentiation Marked increase in myeloid differentiation markers (CD11b, CD14) in explanted tumors.[4]Primarily cytotoxic effect, differentiation is not the primary mechanism.Not Applicable

Signaling Pathways and Mechanisms of Action

The therapeutic approaches of DHODH inhibition and standard chemotherapy diverge significantly in their mechanisms, as illustrated in the following diagrams.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate DNA_RNA_Synthesis DNA & RNA Synthesis Cell_Proliferation Decreased Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Nucleotides Pyrimidine_Nucleotides UMP->Pyrimidine_Nucleotides Pyrimidine_Nucleotides->DNA_RNA_Synthesis Brequinar This compound (Brequinar) Brequinar->DHODH Inhibition

Caption: Mechanism of Action of DHODH Inhibitors.

Chemotherapy_Pathway cluster_Nucleus Nucleus DNA DNA Apoptosis Apoptosis DNA->Apoptosis DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA Replication Topoisomerase_II Topoisomerase II Cytarabine Cytarabine Cytarabine->DNA_Polymerase Inhibition Daunorubicin Daunorubicin Daunorubicin->DNA Intercalation Daunorubicin->Topoisomerase_II Inhibition

Caption: Mechanism of Action of "7+3" Chemotherapy.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in this guide.

In Vitro Cell Viability and Differentiation Assays
  • Cell Culture: AML cell lines (e.g., THP-1, HL-60, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the DHODH inhibitor (e.g., Brequinar) or standard chemotherapy drugs (cytarabine, daunorubicin) for 48-72 hours.

  • Viability Assessment (MTT Assay): After incubation, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.[9][10]

  • Differentiation Assessment (Flow Cytometry): Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). The percentage of positive cells is quantified using a flow cytometer.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice, such as NOD.SCID, are used to prevent rejection of human AML cells.

  • Cell Implantation: A suspension of human AML cells (e.g., 5 x 10^6 cells) is injected either subcutaneously into the flank or intravenously via the tail vein.

  • Drug Administration: Once tumors are established (for subcutaneous models) or on a set schedule (for intravenous models), mice are treated with the DHODH inhibitor (e.g., Brequinar administered intraperitoneally or orally) or the "7+3" regimen (cytarabine and daunorubicin administered intravenously) at predetermined doses and schedules.[4]

  • Efficacy Evaluation:

    • Tumor Volume: For subcutaneous models, tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

    • Survival: The lifespan of the mice in each treatment group is monitored and recorded.

    • Leukemic Burden: For intravenous models, the percentage of human leukemic cells in the bone marrow, spleen, and peripheral blood is determined at the end of the study using flow cytometry.

Experimental Workflow Comparison

The following diagram illustrates a typical preclinical workflow for evaluating a novel agent like a DHODH inhibitor against the standard-of-care.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cell_Culture AML Cell Lines (e.g., THP-1, HL-60) Drug_Screening Dose-Response (IC50/ED50) Cell_Culture->Drug_Screening Mechanism_Study Flow Cytometry (Differentiation) Drug_Screening->Mechanism_Study Xenograft_Model AML Xenograft (NOD.SCID Mice) Mechanism_Study->Xenograft_Model Promising Candidate Treatment_Groups Treatment Arms: - Vehicle - DHODH Inhibitor - 7+3 Regimen Xenograft_Model->Treatment_Groups Efficacy_Endpoints Efficacy Readouts: - Tumor Volume - Survival - Leukemic Burden Treatment_Groups->Efficacy_Endpoints

Caption: Preclinical Evaluation Workflow.

Conclusion

Preclinical evidence suggests that DHODH inhibitors, represented here by Brequinar, offer a promising, targeted therapeutic strategy for AML. Their ability to induce differentiation in leukemic cells presents a distinct mechanism of action compared to the cytotoxic effects of the standard "7+3" chemotherapy regimen. While direct comparative efficacy data is limited, the in vitro potency and in vivo activity of DHODH inhibitors in AML models warrant further investigation, potentially in combination with existing therapies, to improve patient outcomes. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the evolving landscape of AML therapeutics.

References

Navigating the DHODH Inhibitor Landscape: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the mechanism of action of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, with a comparative look at key players in the field. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds based on available experimental data.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication.[1] Consequently, inhibiting DHODH can effectively halt the proliferation of rapidly dividing cells, making it an attractive target for the treatment of cancer and autoimmune diseases.[3][4]

The primary mechanism of action of DHODH inhibitors is the depletion of the pyrimidine nucleotide pool within the cell.[5] This leads to cell cycle arrest, particularly in the S-phase, and can induce apoptosis or differentiation in cancer cells.[6][7]

Comparative Analysis of DHODH Inhibitors

While the specific compound "Dhodh-IN-18" requested for this guide does not appear in publicly available scientific literature, we can provide a comparative analysis of well-characterized DHODH inhibitors to serve as a valuable resource. This comparison will focus on established inhibitors such as Brequinar, Leflunomide (and its active metabolite Teriflunomide), and newer potent inhibitors like S312 and S416.

Quantitative Comparison of Inhibitory Activity

The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their half-maximal effective concentration (EC50) in cellular assays. A lower value indicates higher potency.

InhibitorTargetIC50 / EC50Reference
Brequinar Human DHODHIC50: 25 nM[8]
Ebola Virus (mini-replicon)EC50: 0.102 µM[9]
Teriflunomide Human DHODHIC50: ~600 nM[10]
Influenza A Virus (WSN)EC50: 35.02 µM[11]
Ebola Virus (mini-replicon)EC50: 6.43 µM[9]
Leflunomide Human DHODHKi: 4.6 µM[8]
S312 Human DHODHIC50: 29.2 nM[9]
Influenza A Virus (WSN)EC50: 2.37 µM[11]
S416 Human DHODHIC50: 7.5 nM[9]
Influenza A Virus (WSN)EC50: 0.061 µM[11]
Ebola Virus (mini-replicon)EC50: 0.018 µM[9]

Signaling Pathways and Cellular Effects

The inhibition of DHODH triggers a cascade of downstream cellular events. The primary consequence is the disruption of pyrimidine synthesis, leading to a state of "pyrimidine starvation."

DHODH_Inhibition_Pathway This compound DHODH Inhibitor (e.g., Brequinar, Teriflunomide) DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes conversion of Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Nucleotide_Pool Pyrimidine Nucleotide Pool (UTP, CTP) Pyrimidine_Synthesis->Nucleotide_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Nucleotide_Pool->Cell_Cycle_Arrest Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of DHODH inhibition.

Recent studies have also elucidated other significant downstream effects of DHODH inhibition:

  • Induction of Antigen Presentation: DHODH inhibition can upregulate the expression of genes involved in the antigen presentation pathway, potentially enhancing the efficacy of immune checkpoint blockade therapies.[3][5]

  • p53 Activation: Some DHODH inhibitors have been shown to increase the synthesis of the tumor suppressor protein p53.[12]

  • Synergy with other inhibitors: The efficacy of DHODH inhibitors can be enhanced when used in combination with inhibitors of the nucleotide salvage pathway, such as ENT1/2 inhibitors.[8]

Experimental Protocols

A variety of experimental assays are employed to characterize the mechanism of action of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH.

Principle: The activity of DHODH can be measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (B1210591) (DCIP), which acts as an electron acceptor in the reaction.[13] The decrease in absorbance at a specific wavelength is proportional to the enzyme's activity.

Protocol Outline:

  • Recombinant human DHODH is pre-incubated with the test compound at various concentrations.[13]

  • The reaction is initiated by adding the substrate, dihydroorotic acid, and coenzyme Q10.[13][14]

  • The change in absorbance of DCIP is measured over time using a spectrophotometer.[13]

  • IC50 values are calculated from the dose-response curves.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Recombinant_DHODH Recombinant Human DHODH Preincubation Pre-incubation Recombinant_DHODH->Preincubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Preincubation Reaction_Mix Add Substrate (Dihydroorotate) & Coenzyme Q10 Preincubation->Reaction_Mix Spectrophotometer Measure Absorbance Change of DCIP Reaction_Mix->Spectrophotometer IC50_Calculation Calculate IC50 Spectrophotometer->IC50_Calculation

Caption: Workflow for a typical DHODH enzyme inhibition assay.
Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Principle: The viability of cells after treatment with the inhibitor is measured using various methods, such as the MTT or crystal violet assays.

Protocol Outline (Crystal Violet Assay):

  • Cancer cells are seeded in multi-well plates and allowed to adhere.

  • The cells are treated with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 72 hours).

  • The cells are then fixed and stained with crystal violet, which stains the attached, viable cells.

  • The stained cells are solubilized, and the absorbance is measured to quantify cell viability.

  • EC50 values are determined from the resulting dose-response curves.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., DHODH, p53, cleaved PARP).

Protocol Outline:

  • Cells are treated with the DHODH inhibitor.

  • Cell lysates are prepared, and protein concentration is determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.[15]

Conclusion

DHODH inhibitors represent a promising class of therapeutic agents with broad potential in oncology and immunology. While information on "this compound" is not currently available, the comparative data and methodologies presented for established inhibitors provide a solid framework for evaluating novel compounds in this class. The key to advancing this field lies in the rigorous cross-validation of new inhibitors against existing ones, utilizing standardized and robust experimental protocols to ensure data comparability and reliability. Future research will likely focus on developing inhibitors with improved potency, selectivity, and pharmacokinetic properties, as well as exploring novel combination therapies to overcome potential resistance mechanisms.

References

Independent Verification of Dhodh-IN-18's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Dhodh-IN-18, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, with other key alternatives. The information is supported by experimental data and detailed methodologies to aid in the independent verification and advancement of research in this area.

This compound has emerged as a highly potent inhibitor of human dihydroorotate dehydrogenase (DHODH), with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and, in some contexts, cell death, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases.[2][3]

This guide compares this compound with other well-characterized DHODH inhibitors, providing a framework for evaluating its potential in various therapeutic contexts.

Comparative Efficacy of DHODH Inhibitors

The following table summarizes the in vitro potency of this compound and other notable DHODH inhibitors against the human DHODH enzyme.

CompoundTargetIC50 (nM)Reference(s)
This compound Human DHODH0.2 [1]
Dhodh-IN-16 Human DHODH0.396 [4]
BAY-2402234 (Orludodstat) Human DHODH1.2 [2][5][6]
Brequinar Human DHODH5.2 - 20 [7][8][9][10]
ASLAN003 (Farudodstat) Human DHODH35 [11][12][13]
A77 1726 (Active metabolite of Leflunomide) Human DHODH1100 [10]
Teriflunomide (B560168) Human DHODH407.8 [14]

Mechanism of Action: The DHODH Inhibition Pathway

DHODH inhibitors interrupt the de novo synthesis of pyrimidines, a critical pathway for DNA and RNA synthesis in proliferating cells. This mechanism of action is central to their therapeutic effects.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP UMP Synthesis Orotate->UMP via UMPS CoQ Coenzyme Q (oxidized) CoQ->DHODH DNA_RNA DNA & RNA Synthesis Proliferation Cell Proliferation DNA_RNA->Proliferation Pyrimidine Pyrimidine Nucleotides UMP->Pyrimidine Pyrimidine->DNA_RNA Dhodh_IN_18 This compound (and other DHODH inhibitors) Dhodh_IN_18->DHODH Inhibition

DHODH inhibition blocks pyrimidine synthesis.

Experimental Workflows

The evaluation of DHODH inhibitors typically involves a series of in vitro assays to determine their potency and cellular effects. A generalized workflow is depicted below.

Experimental_Workflow cluster_Potency Potency Assessment cluster_Cellular_Effects Cellular Effect Assessment DHODH_Assay In Vitro DHODH Inhibition Assay Proliferation_Assay Cell Proliferation Assay DHODH_Assay->Proliferation_Assay Identified potent inhibitors Cell_Cycle_Assay Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Assay Confirmed anti-proliferative effect Ferroptosis_Assay Ferroptosis Induction Assay Proliferation_Assay->Ferroptosis_Assay Investigate mechanism of cell death

General workflow for DHODH inhibitor evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification.

In Vitro DHODH Inhibition Assay

This assay measures the direct inhibitory effect of a compound on recombinant human DHODH enzyme activity.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - substrate

  • Decylubiquinone (B1670182) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DCIP, and decylubiquinone in each well of a 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.[15][16]

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for AML)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.[17]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a DHODH inhibitor.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% cold ethanol)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at a relevant concentration (e.g., at or near the IC50 for proliferation) for a defined period (e.g., 24-48 hours).

  • Harvest the cells (including any floating cells) and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to gate cell populations into G0/G1, S, and G2/M phases.

  • Quantify the percentage of cells in each phase of the cell cycle to assess for cell cycle arrest.[18][19][20]

Ferroptosis Induction Assay

Recent studies have shown that some DHODH inhibitors can induce ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound

  • Ferroptosis inducers (e.g., Erastin, RSL3) as positive controls

  • Ferroptosis inhibitors (e.g., Ferrostatin-1) for rescue experiments

  • Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat with the test compound, positive controls, and co-treatments with the ferroptosis inhibitor.

  • After the desired incubation period, stain the cells with the C11-BODIPY 581/591 dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of the C11-BODIPY dye indicates lipid peroxidation, a hallmark of ferroptosis.

  • Quantify the level of lipid peroxidation to determine the extent of ferroptosis induction.[21][22][23]

References

A Comparative Analysis of Dhodh-IN-18 and Novel DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Dhodh-IN-18 against a selection of novel inhibitors targeting Dihydroorotate (B8406146) Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a promising target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective resource for the research and drug development community.

Performance Data: In Vitro and Cellular Potency

The following tables summarize the in vitro enzymatic inhibitory potency (IC50) and cellular efficacy (EC50) of this compound and other notable DHODH inhibitors. The data has been compiled from various sources and presented for comparative analysis.

CompoundIn Vitro IC50 (nM) vs. Human DHODHReference(s)
This compound 0.2 [1]
BAY24022341.2[2][3]
HOSU-53 (JBZ-001)0.7 - 0.95[4][5]
PTC299 (Emvododstat)~1[6]
Brequinar5.2 - 20[7]
S31229.2
S4167.5
Vidofludimus (B1684499) (IMU-838)134 - 160[8]
Teriflunomide307.1 - 407.8
Leflunomide(Active metabolite is Teriflunomide)[9][10]
CompoundCell LineCellular EC50 (nM)EndpointReference(s)
This compound Not AvailableNot AvailableNot Available
BAY2402234MOLM-13 (AML)3.16CD11b Upregulation[2][11]
HEL (AML)0.96CD11b Upregulation[2][11]
THP-1 (AML)2.4 - 3.4CD14 Expression / Apoptosis[12]
HOSU-53 (JBZ-001)MOLM-13 (AML)2.2Proliferation[4]
PTC299 (Emvododstat)HeLa1.64VEGFA Production Inhibition[6][13][14]
SARS-CoV-2 infected cells2.0 - 31.6Viral Replication Inhibition[15]
Brequinar293T31 - 39Antiviral Activity[16]
A54978Antiviral Activity (Yellow Fever/West Nile Virus)[7]
PAMs21,950Antiviral Activity (ASFV)[17]
S416SARS-CoV-2 infected cells17Viral Replication Inhibition
Vidofludimus (IMU-838)Not AvailableNot AvailableNot Available
TeriflunomideTNBC cell linesVariesProliferation Inhibition[18]

In Vivo Efficacy

Direct comparative in vivo studies are limited. The following table summarizes available preclinical data for several DHODH inhibitors in various disease models.

CompoundAnimal ModelDisease ModelDosing and AdministrationKey FindingsReference(s)
BAY2402234Mouse XenograftMV4-11 (AML)1.25, 2.5, and 5 mg/kgReduced tumor volume[2][11]
PDX Mouse ModelAMLNot specifiedIncreased survival[2][11]
HOSU-53 (JBZ-001)Mouse XenograftMOLM-13 (AML)10 mg/kgProlonged survival, superior to BAY2402234 in a head-to-head comparison.[4]
Mouse XenograftMultiple Myeloma, SCLC, Colorectal Cancer, Lymphoma, Gastric Cancer, MelanomaNot specifiedSignificant tumor growth inhibition[4]
BrequinarMouse XenograftB16F10 (Melanoma)10 mg/kg, i.p. dailyImpressive single-agent efficacy and prolonged survival in combination with immune checkpoint blockade.[19][20]
Mouse ModelT-ALLNot specifiedMarked antileukemic effect[21]
PTC299 (Emvododstat)Mouse XenograftHT1080Orally, twice dailyDose-dependent inhibition of tumor growth[13]
Vidofludimus (IMU-838)Rodent ModelExperimental Autoimmune Encephalomyelitis (EAE)Not specifiedDose-dependent activity

Experimental Protocols

In Vitro DHODH Inhibition Assay (General Protocol)

A common method to determine the enzymatic inhibition of DHODH is a spectrophotometric assay that measures the reduction of a dye, 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor.

  • Reagents :

    • Recombinant human DHODH enzyme.

    • Dihydroorotate (DHO) - the substrate.

    • Decylubiquinone (B1670182) - a coenzyme Q analog.

    • 2,6-dichloroindophenol (DCIP) - the colorimetric indicator.

    • Assay Buffer (e.g., Tris-HCl with KCl and a detergent like Triton X-100).

    • Test inhibitors at various concentrations.

  • Procedure :

    • The test inhibitor is pre-incubated with the DHODH enzyme in the assay buffer containing decylubiquinone and DCIP.

    • The reaction is initiated by the addition of the substrate, dihydroorotate.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor.

    • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Cellular Proliferation Assay (General Protocol)

Cellular potency is often assessed by measuring the inhibition of cell proliferation in cancer cell lines that are highly dependent on the de novo pyrimidine synthesis pathway.

  • Cell Culture :

    • Select a suitable cancer cell line (e.g., AML, melanoma, or others known to be sensitive to DHODH inhibition).

    • Culture the cells in appropriate media and conditions.

  • Procedure :

    • Seed the cells in multi-well plates and allow them to adhere (for adherent cells).

    • Treat the cells with a range of concentrations of the DHODH inhibitor.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as:

      • MTT or WST-1 assay : Measures mitochondrial metabolic activity.

      • CellTiter-Glo® Luminescent Cell Viability Assay : Quantifies ATP levels.

      • Direct cell counting : Using a hemocytometer or an automated cell counter.

    • The EC50 value is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

DHODH Signaling Pathway and Inhibition

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone Ubiquinone->DHODH Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA_RNA_Synthesis Cell Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell Proliferation Dhodh-IN-18_Novel_Inhibitors This compound & Novel Inhibitors Dhodh-IN-18_Novel_Inhibitors->DHODH

Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.

Experimental Workflow for DHODH Inhibitor Evaluation

DHODH_Inhibitor_Workflow Start Start In_Vitro_Screening In Vitro Enzymatic Assay (IC50 Determination) Start->In_Vitro_Screening Cellular_Assays Cell-Based Assays (EC50, Proliferation, Apoptosis) In_Vitro_Screening->Cellular_Assays In_Vivo_Models In Vivo Efficacy Studies (Xenograft, Disease Models) Cellular_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Clinical_Trials Clinical_Trials Lead_Optimization->Clinical_Trials DHODH_Inhibitor_Classes cluster_high_potency High Potency (Sub-nM to low-nM IC50) cluster_moderate_potency Moderate Potency (nM to µM IC50) cluster_clinical_approved Clinically Approved (Lower Potency) DHODH_Inhibitors DHODH Inhibitors This compound This compound DHODH_Inhibitors->this compound BAY2402234 BAY2402234 DHODH_Inhibitors->BAY2402234 HOSU-53 HOSU-53 DHODH_Inhibitors->HOSU-53 PTC299 PTC299 DHODH_Inhibitors->PTC299 Brequinar Brequinar DHODH_Inhibitors->Brequinar S312_S416 S312 & S416 DHODH_Inhibitors->S312_S416 Vidofludimus Vidofludimus DHODH_Inhibitors->Vidofludimus Teriflunomide Teriflunomide DHODH_Inhibitors->Teriflunomide Leflunomide Leflunomide DHODH_Inhibitors->Leflunomide

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dhodh-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and regulatory compliance. This document provides essential guidance on the proper disposal procedures for Dhodh-IN-18, a potent, research-grade dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS), this guide is based on the chemical properties of this compound and standard protocols for similar hazardous compounds.

This compound is identified as a heterocyclic, halogenated organic compound.[1][2] Its molecular formula is C21H16ClF5N6O4.[2] As with many potent enzyme inhibitors used in research, it should be treated as hazardous waste.[3] The following procedures are designed to minimize risk and ensure proper disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should always be worn.

  • Lab Coat: A lab coat must be worn to protect from spills.

  • Respiratory Protection: Depending on the physical form of the compound and the procedure, a respirator may be necessary to avoid inhalation.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the release of potentially harmful vapors or dust.

Step-by-Step Disposal Procedures

Given that this compound is a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper disposal, which typically involves incineration at a licensed hazardous waste facility.[1][4][5][6][7]

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, and microfuge tubes), in a designated, properly labeled hazardous waste container. This container should be clearly marked as "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated organic solvents or aqueous waste.[1][4][5][6][7]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

2. Labeling: All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are sealed tightly to prevent leaks or spills. Secondary containment is highly recommended.

4. Disposal Request: Once the waste container is full, or if it has been in storage for a period defined by your institution's policies (typically not exceeding one year), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

For clarity and quick reference, the key chemical identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 2685799-97-5
Molecular Formula C21H16ClF5N6O4
Molecular Weight 546.83 g/mol
Target Dihydroorotate Dehydrogenase (DHODH)

Experimental Protocols

While specific experimental protocols for this compound are not provided in the search results, the disposal procedures outlined above are based on the general handling of potent, halogenated, heterocyclic enzyme inhibitors in a research setting.

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Collection and Segregation cluster_2 Final Disposal A This compound Usage in Experiment B Generate Solid Waste (e.g., contaminated tips, gloves) A->B C Generate Liquid Waste (e.g., solutions with this compound) A->C D Empty this compound Container A->D E Collect in Labeled 'Halogenated Organic Solid Waste' Container B->E F Collect in Labeled 'Halogenated Organic Liquid Waste' Container C->F G Triple Rinse with Solvent D->G I Store in Satellite Accumulation Area E->I F->I H Collect Rinsate in Liquid Waste Container G->H K Dispose of Rinsed Container per Institutional Guidelines G->K H->F J Submit Pickup Request to EHS I->J

Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.